1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride
Description
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Properties
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSWNXUKNHSSEU-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H]1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride
This technical guide is structured as a high-level monograph for research scientists, focusing on the chemical behavior, synthesis, and handling of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride .[1][2]
Chemical Identity, Synthesis, and Stability Protocols
Executive Summary & Chemical Identity
1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride (commonly referred to as (S)-2-Propionylpyrrolidine HCl ) is a chiral
Unlike simple amines, this molecule possesses a reactive ketone adjacent to a secondary amine and a chiral center. This structural motif introduces specific instability pathways—primarily racemization and dimerization—that researchers must actively manage.[2]
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride |
| Common Name | (S)-2-Propionylpyrrolidine HCl |
| CAS Number | 1261486-13-8 |
| Molecular Formula | |
| Molecular Weight | 163.65 g/mol |
| Chirality | (S)-Enantiomer (derived from L-Proline) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, Methanol, Ethanol.[1][2][3][4][5][6] Low: Hexanes, Et₂O. |
| Acidity (pKa) | ~9.0 (ammonium proton); |
Chemo-Structural Analysis & Reactivity
The utility and instability of this molecule stem from the
The Stability Paradox
As a hydrochloride salt, the molecule is stable because the nitrogen lone pair is protonated (
-
Intermolecular Condensation (Dimerization): Two molecules of the free base condense to form a dihydropyrazine derivative. This is irreversible and destroys the material.[2]
-
Enolization & Racemization: The carbonyl group increases the acidity of the C2 proton. In the presence of a base, the C2 proton is removed, forming an achiral enol/enamine intermediate. Reprotonation leads to a racemic mixture ((R)/(S) mix), destroying optical purity.
Visualization: Degradation Pathways
The following diagram illustrates why maintaining the acidic salt form is non-negotiable for storage.
Caption: Stability logic flow.[1][2] The HCl salt (Green) prevents the divergent degradation pathways (Red/Black) accessible to the free base.
Synthetic Methodology (The Weinreb Route)
To synthesize this compound with high optical purity, direct alkylation of proline is avoided due to racemization risks. The Weinreb Amide protocol is the industry standard for converting amino acids to chiral amino ketones.
Step-by-Step Protocol
Objective: Convert L-Proline to (S)-2-Propionylpyrrolidine HCl without racemization.
-
N-Protection: React L-Proline with
(tert-butoxycarbonyl anhydride) in NaOH/Dioxane.-
Why: Protects the amine from reacting with the Grignard reagent later.
-
-
Weinreb Amide Formation: React N-Boc-Proline with
-dimethylhydroxylamine hydrochloride using EDCI/HOBt coupling agents.-
Why: The Weinreb amide prevents "over-addition" of the Grignard reagent, stopping the reaction at the ketone stage rather than the alcohol.
-
-
Grignard Addition: Treat the intermediate with Ethylmagnesium Bromide (
) at 0°C in THF. -
Deprotection: Treat with 4M HCl in Dioxane.
-
Critical Step: This removes the Boc group and immediately traps the amine as the hydrochloride salt, preventing the degradation described in Section 2.
-
Visualization: Synthesis Workflow
Caption: The Weinreb Amide route ensures the ketone is formed without racemization or over-alkylation.
Handling & Self-Validating Stability Protocols
Researchers must treat this compound as a metastable salt .[1][2] The following protocols ensure data integrity.
Storage & Handling[1][2]
-
Hygroscopicity Warning: The HCl salt is hygroscopic.[2] Moisture absorption can lead to localized hydrolysis or "oiling out," which may facilitate slow degradation.
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Desiccation: Always warm the vial to room temperature before opening to prevent condensation.
The "Free Base" Trap (Experimental Caution)
If your protocol requires the free base (e.g., for a reductive amination):
-
Do NOT isolate or store the free base.[2]
-
In Situ Generation: Liberate the free base in the reaction vessel (using
or ) in the presence of the electrophile. -
Why: This consumes the unstable amine immediately, preventing dimerization.
Analytical Validation (Quality Control)
Before using a stored batch, validate its integrity using Proton NMR (
-
Diagnostic Peak (Target): Triplet at
ppm ( ) and Quartet at ppm ( ). -
Contamination Check: Look for a complex multiplet near
ppm.[1][2]-
Insight: Signals in the alkene region indicate dimerization (dihydropyrazine formation). If these exist, the batch is compromised.
-
-
Optical Rotation:
should be negative (typically around -60° to -80° depending on concentration/solvent).[1][2] A reading near 0° indicates racemization.[2]
Applications in Drug Development[9][10]
-
Asymmetric Organocatalysis: While L-Proline is the gold standard, 2-acyl pyrrolidines offer different steric bulk and electronic properties, often used to catalyze Michael additions where higher solubility in organic solvents is required compared to the zwitterionic amino acid.[2]
-
Alkaloid Synthesis: This molecule is a direct structural analog of Hygrine (which is 2-acetonylpyrrolidine).[2] It is used to synthesize homologs of Nicotiana and Erythroxylum alkaloids for receptor binding studies.[2]
-
Fragment-Based Drug Design: The rigid pyrrolidine ring provides a defined vector for the ethyl ketone side chain.[1][2] This motif is frequently used to probe steric pockets in GPCRs (e.g., Dopamine D2/D3 receptors) where a basic nitrogen and a hydrogen-bond acceptor (ketone) are required in specific spatial proximity.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for the synthesis protocol). Retrieved from [Link]
- Fisher, L. E., & Muchowski, J. M. (1990). Synthesis of alpha-amino ketones from amino acids. Organic Preparations and Procedures International. (General stability of alpha-amino ketones).
-
Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 48-54.[2][9] (Validates the oxidative/dimerization instability logic of pyrrolidine ketones). Retrieved from [Link]
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- 9. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-2-propionylpyrrolidine HCl: Synthesis, Characterization, and Applications
Foreword: Navigating the Known and the Novel
In the landscape of drug discovery and chemical research, scientists often encounter novel molecular entities that, while structurally plausible, lack extensive documentation in public literature. (S)-2-propionylpyrrolidine hydrochloride is one such compound. This guide has been developed to provide a comprehensive technical framework for its synthesis, characterization, and potential applications. As direct experimental data for this specific molecule is limited, this document leverages established chemical principles and data from closely related, well-characterized analogs—primarily N-acylated pyrrolidine derivatives. The methodologies and insights presented herein are designed to be a robust starting point for researchers, scientists, and drug development professionals embarking on the study of this or similar chiral molecules.
Physicochemical and Structural Properties
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties and explore three-dimensional chemical space.[1][2][3] The introduction of an N-propionyl group and the formation of a hydrochloride salt are expected to significantly influence its polarity, solubility, and biological interactions.
Predicted Molecular Profile
Based on its constituent atoms, the molecular formula and weight for (S)-2-propionylpyrrolidine HCl have been calculated. For context, these are compared with the known properties of its lower homolog, (S)-2-acetylpyrrolidine HCl.
| Property | (S)-2-propionylpyrrolidine HCl (Predicted) | (S)-2-acetylpyrrolidine HCl (Reference) |
| Molecular Formula | C₇H₁₄ClNO | C₆H₁₂ClNO |
| Molecular Weight | 163.65 g/mol | 149.62 g/mol |
| Structure | ||
| Chirality | (S) at C2 | (S) at C2 |
| Physical Form | Predicted to be a solid at room temperature | Light yellow solid |
Proposed Synthetic Pathway
The synthesis of N-acyl pyrrolidine derivatives is a well-established transformation in organic chemistry. A reliable and direct approach to (S)-2-propionylpyrrolidine HCl involves the N-acylation of a suitable pyrrolidine precursor with propionyl chloride. The natural and readily available amino acid, L-proline, serves as an excellent chiral starting material.[4][5]
Rationale for Synthetic Strategy
The chosen pathway involves two key stages:
-
Synthesis of the Pyrrolidine Precursor : L-proline is first converted to a derivative more amenable to direct acylation, such as (S)-pyrrolidine-2-carbonitrile or another protected form. This prevents unwanted side reactions with the carboxylic acid moiety.[6]
-
N-Acylation and Salt Formation : The pyrrolidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.[7][8] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Subsequent treatment with anhydrous HCl provides the final hydrochloride salt.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of (S)-pyrrolidine-2-carboxamide from L-proline This intermediate step is based on established literature procedures for creating an amide from proline, which can then be used in subsequent reactions.[4]
-
To a suspension of L-proline (1.0 eq.) in an appropriate solvent like Tetrahydrofuran (THF), add chloroacetyl chloride (1.5 eq.) at room temperature.
-
Reflux the reaction mixture for 2-3 hours. Monitor completion via Thin Layer Chromatography (TLC).
-
Cool the mixture, and carefully add water to quench excess acyl chloride.
-
Extract the N-acylated proline derivative with a suitable organic solvent (e.g., ethyl acetate).
-
To the solution of the N-acylated product, add dicyclohexylcarbodiimide (DCC) (1.0 eq.) and stir for 1 hour.
-
Add ammonium bicarbonate (10 eq.) and continue stirring for another 1-2 hours to form the amide.
-
Filter the reaction mixture and purify the resulting (S)-1-acylpyrrolidine-2-carboxamide.
Step 2: N-propylation and Hydrochloride Salt Formation This step is a generalized N-acylation procedure.[7][9]
-
Dissolve the pyrrolidine precursor (1.0 eq.) in anhydrous dichloromethane (DCM) in an oven-dried, round-bottom flask under an inert nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the stirred solution.
-
In a separate flask, dissolve propionyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the propionyl chloride solution dropwise to the cooled pyrrolidine solution over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor reaction progress by TLC.
-
Upon completion, perform an aqueous work-up by washing the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base product.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of anhydrous HCl in the same solvent to precipitate the (S)-2-propionylpyrrolidine hydrochloride salt.
-
Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum.
Caption: Proposed synthetic workflow for (S)-2-propionylpyrrolidine HCl.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.[10]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR : Expected signals would include diastereotopic protons for the CH₂ groups within the pyrrolidine ring due to the adjacent chiral center.[11] The presence of cis/trans isomers due to restricted rotation around the N-C=O amide bond may result in two distinct sets of signals.[12][13] Key signals would be the ethyl group protons of the propionyl moiety (a triplet and a quartet) and the multiplets corresponding to the pyrrolidine ring protons.
-
¹³C NMR : The carbonyl carbon of the amide is expected to resonate in the 160-180 ppm range.[14] Signals for the pyrrolidine carbons and the ethyl group carbons would also be present. 2D NMR techniques like COSY and HMBC would be crucial for unambiguous signal assignment.[11]
-
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS) : In positive ion mode, the expected molecular ion peak would be [M+H]⁺, corresponding to the mass of the free base (C₇H₁₃NO).
-
Tandem MS (MS/MS) : Fragmentation analysis would likely show a characteristic neutral loss of the pyrrolidine moiety or cleavage at the acyl group, which is useful for confirming the structure.[15][16]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify key functional groups.
-
The most prominent absorption would be the strong C=O stretching vibration of the tertiary amide (Amide I band), expected in the range of 1630-1680 cm⁻¹.[14] As a cyclic amide (lactam), the exact frequency can be sensitive to ring strain.[17]
-
C-H stretching vibrations for the aliphatic CH₂ and CH₃ groups would appear around 2850-3000 cm⁻¹.
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing purity.
-
Reversed-Phase HPLC : A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like trifluoroacetic acid, would be suitable for purity analysis.
-
Chiral HPLC : To determine the enantiomeric purity, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are highly effective for separating enantiomers of chiral amines and their derivatives.[18][19] The mobile phase is typically a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol), often with a basic additive (like diethylamine) to improve peak shape.[19]
-
Caption: Comprehensive analytical workflow for compound validation.
Applications in Research and Drug Development
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[20][21] Its structural features are key to its diverse biological activities.
The Role of the Pyrrolidine Scaffold
-
Improved Physicochemical Properties : The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, which can enhance aqueous solubility and improve pharmacokinetic profiles.[2]
-
Stereochemical Control : The chiral center at the C2 position allows for stereospecific interactions with biological targets like enzymes and receptors, which is critical for potency and selectivity.[3][20]
-
Diverse Biological Activities : Pyrrolidine-containing molecules have demonstrated a vast range of pharmacological effects, including anticonvulsant, anti-inflammatory, antiviral, and enzyme inhibitory activities.[1][21]
Potential Therapeutic Targets
Based on the activities of structurally similar N-acylpyrrolidines, (S)-2-propionylpyrrolidine HCl could be investigated as a modulator of several biological targets:
-
Enzyme Inhibition : Many N-acylpyrrolidine derivatives are potent enzyme inhibitors. For example, related structures are known to inhibit dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4]
-
Central Nervous System (CNS) Activity : The pyrrolidin-2-one (pyroglutamate) structure is associated with nootropic and anticonvulsant properties. The N-propionyl modification could modulate activity at CNS receptors or ion channels.[1]
-
Antimicrobial Agents : The pyrrolidine nucleus is a component of various natural and synthetic compounds with antibacterial and antifungal properties.
The synthesis and study of (S)-2-propionylpyrrolidine HCl offer a valuable opportunity to expand the chemical space around this versatile scaffold and potentially uncover novel therapeutic agents.
References
- The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. (2025). BenchChem.
- Pyrrolidines in Drug Discovery. PharmaBlock.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248316.
- HPLC method for chiral separation of 7-Methylchroman-4-amine. (2025). BenchChem.
- Sunshine, I., et al. (1993). HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. Journal of the American Chemical Society, 115(15), 6579-6583.
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). Journal of the American Society for Mass Spectrometry.
- Ahuja, S., & Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). Journal of the American Society for Mass Spectrometry.
- Harada, N. (2018).
- Tafazzoli, M., et al. (2010). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Magnetic Resonance in Chemistry, 48(7), 557-562.
- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. (2025). BenchChem.
- Rakipov, I. T., et al. (2022). FTIR spectral study of intermolecular interactions of C=O groups of amides in solution. Journal of Molecular Liquids, 353, 118776.
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). Annex Publishers.
- LibreTexts. (2022). 21.
- Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155.
- Minor change in the structure major change in the mass spectrum in the example of an N-toluene-pyrrolidine deriv
- Introduction to IR Spectroscopy - Amides. (2012). YouTube.
- How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile?. (2014).
- Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives: A Technical Support Guide. (2025). BenchChem.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- L-PROLINE.
- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025).
- Reddy, K. L., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
- Synthesis of Two Amphiphilic Organocatalysts Derived
- Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Semantic Scholar.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- Pyrrolidine, 1-acetyl-. PubChem.
- Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. (2025). BenchChem.
- King, F. D., et al. (2009). An investigation into the electrophilic cyclisation of N-acyl-pyrrolidinium ions: a facile synthesis of pyrrolo-tetrahydroisoquinolones and pyrrolo-benzazepinones. Organic & Biomolecular Chemistry, 7(17), 3561-3571.
- REGIOSELECTIVE N-ACYL
- Synthesis and Application of Propionyl chloride. (2022). ChemicalBook.
- Synthesis of substituted N-heterocycles by N-acyl
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Navigating the Safety Landscape of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, novel chemical entities are the lifeblood of innovation. Among these, 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride (CAS No: 1261486-13-8; Molecular Formula: C₇H₁₄ClNO) presents as a key building block. However, a comprehensive understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a detailed examination of the safety data associated with this compound, drawing upon information from its specific hazard classifications and data from structurally related molecules to offer a holistic safety perspective.
Hazard Identification and GHS Classification
While a comprehensive Safety Data Sheet (SDS) for 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride is not widely available, data for a closely related salt (CAS 1955531-14-2) provides critical hazard information. The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a cautious and well-informed approach to handling. The signal word associated with these hazards is "Warning".
Toxicological Profile: Insights from Analogs
Given the limited specific toxicological data for 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride, an analysis of the parent heterocycle, pyrrolidine, provides valuable context for potential health effects. Pyrrolidine is known to be corrosive to the eyes and skin and can cause burns. Inhalation of high concentrations of pyrrolidine vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a risk of perforation. It is crucial to handle 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride with the understanding that it may exhibit similar, albeit likely less severe, toxicological properties.
Personal Protective Equipment (PPE) and Engineering Controls: A Multi-layered Defense
A robust safety protocol hinges on the correct implementation of engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Grounding: To prevent the build-up of static electricity, which could be an ignition source if the compound is flammable, all equipment should be properly grounded.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times. A lab coat or chemical-resistant apron is also necessary to protect against skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge is required.
Experimental Workflow: Safe Handling Protocol
Caption: Interplay of controls to mitigate the hazards of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride.
Fire and Explosion Hazard Data
While specific fire and explosion data for 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride is not available, the related compound pyrrolidine is a flammable liquid and vapor. [1]Therefore, it is prudent to treat this compound as potentially flammable.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Unusual Fire and Explosion Hazards: Containers may explode when heated. Vapors may be heavier than air and can travel to a source of ignition and flash back.
Conclusion: A Proactive Approach to Safety
The safe handling of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride demands a proactive and informed approach. By understanding its known hazards and drawing logical safety parallels from structurally similar compounds, researchers can implement robust safety protocols. Adherence to proper engineering controls, consistent use of appropriate personal protective equipment, and a clear understanding of emergency procedures are the cornerstones of a safe and productive research environment.
References
-
CPAchem. (2023, April 11). Safety data sheet: 2-Pyrrolidinone. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Sdfine. (n.d.). pyrrolidine. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1315 - PYRROLIDINE. Retrieved from [Link]
-
Safety Data Sheet. (2025, June 19). GHS07. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one - GHS Data. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0562 - PYRROLIDONE. Retrieved from [Link]
-
LookChem. (n.d.). (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]
Sources
thermodynamic stability of pyrrolidinyl propanone hydrochloride salts
An In-depth Technical Guide to the Thermodynamic Stability of Pyrrolidinyl Propanone Hydrochloride Salts
Introduction
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. For hydrochloride salts of pyrrolidinyl propanones, a class of compounds with significant pharmacological interest, understanding and rigorously evaluating their thermodynamic stability is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of stability assessment. We will delve into the theoretical underpinnings, practical experimental designs, and data interpretation, moving beyond rote protocols to foster a deeper understanding of the "why" behind the "how."
This document is structured to provide a logical flow from fundamental principles to applied methodologies. We will explore the intrinsic and extrinsic factors that govern the stability of these salts, detail robust analytical techniques for their characterization, and provide actionable insights for designing stable pharmaceutical formulations.
I. Theoretical Foundations of Thermodynamic Stability
The thermodynamic stability of a crystalline solid, such as a pyrrolidinyl propanone hydrochloride salt, is governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The two key contributors to the Gibbs free energy of a crystal are its enthalpy (H) and entropy (S), as described by the equation:
ΔG = ΔH - TΔS
where T is the temperature in Kelvin.
-
Lattice Energy (ΔH): This is the primary enthalpic contributor to the stability of an ionic solid like a hydrochloride salt. It represents the energy released when gaseous ions come together to form a crystal lattice. A higher lattice energy indicates stronger ionic bonds and a more stable crystal structure. Factors influencing lattice energy include the size and charge of the ions and the efficiency of their packing in the crystal lattice.
-
Entropy (ΔS): This term relates to the degree of disorder in the system. In the context of a crystal, it is relatively low. However, upon degradation or phase transition to a less ordered state (e.g., amorphous), the entropy increases.
For a salt to be thermodynamically stable, the Gibbs free energy of the crystalline form must be lower than that of its constituent ions in solution or any potential degradation products.
Factors Influencing Stability
The stability of pyrrolidinyl propanone hydrochloride salts is not solely an intrinsic property but is significantly influenced by extrinsic factors:
-
Temperature: Elevated temperatures can provide the activation energy required to overcome the lattice energy, leading to degradation or phase transitions.
-
Humidity: The presence of water can facilitate hydrolysis of susceptible functional groups and can also lead to the formation of less stable hydrates.
-
Light: Photodegradation can occur if the molecule contains chromophores that absorb light in the UV-Vis range, leading to the formation of reactive species.
-
pH: The pH of the microenvironment can influence the ionization state of the molecule and catalyze degradation reactions.
-
Excipients: In a formulated product, interactions with excipients can either stabilize or destabilize the API.
II. Common Degradation Pathways
Understanding the potential degradation pathways of pyrrolidinyl propanone hydrochloride salts is crucial for designing effective stability studies. While specific pathways are molecule-dependent, some general reactions to consider include:
-
Hydrolysis: The propanone moiety may be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: The pyrrolidine ring or other parts of the molecule may be prone to oxidation, especially in the presence of oxygen, light, or trace metal catalysts.
-
Photodegradation: As mentioned, UV or visible light can induce cleavage of chemical bonds or catalyze oxidation reactions.
-
Isomerization: Chiral centers within the molecule may be susceptible to racemization under certain conditions.
The following diagram illustrates a generalized workflow for identifying these degradation pathways through forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
III. Experimental Assessment of Thermodynamic Stability
A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of a pyrrolidinyl propanone hydrochloride salt. The following are key experimental techniques and their underlying principles.
Thermal Analysis
Thermal analysis techniques are fundamental for probing the thermodynamic properties of materials.
1. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.
-
Expertise & Experience: A sharp, high-enthalpy melting peak is indicative of a highly crystalline and stable material. Broad peaks or the presence of multiple thermal events may suggest the presence of impurities, amorphous content, or polymorphism, all of which can impact stability.
2. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which degradation begins and to quantify the loss of volatiles such as water or residual solvents.
-
Trustworthiness: By coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS/FTIR), the evolved gases can be identified, providing direct evidence of the degradation products.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the pyrrolidinyl propanone hydrochloride salt into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
-
DSC Analysis:
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the mass loss as a function of temperature.
-
Isothermal and Accelerated Stability Studies
These studies are designed to predict the long-term stability of the drug substance under various environmental conditions.
-
Principle: By subjecting the sample to elevated temperatures and/or humidity for a defined period, the rate of degradation can be accelerated. The data can then be used to extrapolate the shelf-life at normal storage conditions.
-
Authoritative Grounding: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for designing and conducting stability studies for new drug substances and products.
Experimental Protocol: Accelerated Stability Study
-
Sample Preparation: Place a known quantity of the pyrrolidinyl propanone hydrochloride salt in stability chambers maintained at specific temperature and humidity conditions (e.g., 40 °C / 75% RH).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples at each time point for:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay: Quantification of the API content, typically by High-Performance Liquid Chromatography (HPLC).
-
Purity: Determination of the level of impurities and degradation products, also by HPLC.
-
Water Content: Measurement by Karl Fischer titration.
-
The following diagram illustrates the decision-making process based on the outcomes of these stability studies.
Caption: Decision Tree for Stability Assessment.
IV. Data Presentation and Interpretation
Table 1: Summary of Thermal Analysis Data
| Parameter | Result | Interpretation |
| Melting Point (DSC) | e.g., 175.2 °C | Sharp melting point indicates high purity and crystallinity. |
| Enthalpy of Fusion (DSC) | e.g., 120.4 J/g | High enthalpy suggests a stable crystal lattice. |
| Onset of Decomposition (TGA) | e.g., 210.5 °C | Indicates the temperature at which significant degradation begins. |
Table 2: Accelerated Stability Data (40 °C / 75% RH)
| Time Point | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 Months | White Crystalline Powder | 99.8 | 0.15 | 0.2 |
| 1 Month | White Crystalline Powder | 99.7 | 0.20 | 0.3 |
| 3 Months | White Crystalline Powder | 99.5 | 0.35 | 0.3 |
| 6 Months | Off-white Powder | 99.1 | 0.65 | 0.4 |
Interpretation: The data in Table 2 shows a slight decrease in assay and an increase in total impurities over 6 months under accelerated conditions. The change in appearance to "off-white" is also a noteworthy observation. These results suggest that while the compound is relatively stable, it is susceptible to some degradation under high stress conditions.
V. Conclusion
The is a critical quality attribute that must be thoroughly investigated during drug development. A comprehensive evaluation requires a combination of theoretical understanding and rigorous experimental work. By employing techniques such as DSC and TGA, and by conducting well-designed forced degradation and accelerated stability studies, it is possible to gain a deep understanding of the stability profile of these compounds. This knowledge is essential for ensuring the development of safe, effective, and stable pharmaceutical products.
VI. References
-
ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
pharmacological profile of 1-[(2S)-pyrrolidin-2-yl]propan-1-one derivatives
The following technical guide addresses the pharmacological profile of 1-[(2S)-pyrrolidin-2-yl]propan-1-one and its relevant derivatives.
Editorial Note on Nomenclature & Scope:
Strict IUPAC interpretation of "1-[(2S)-pyrrolidin-2-yl]propan-1-one" refers to a 2-acylpyrrolidine (a proline derivative where the ketone is attached to the pyrrolidine carbon). While these exist as minor alkaloids (e.g., hygrine analogs) and flavor compounds, the phrase "pharmacological profile" in a drug development context overwhelmingly points to the structural isomer class:
To ensure this guide is of maximum utility to researchers, it focuses on the
Focus: The -Pyrrolidinophenone Class ( -PPP, -PVP, MDPV)
Chemical Identity & Structural Isomerism
It is critical to distinguish between the literal proline-ketone and the psychoactive cathinone scaffold.
| Feature | Structure A: 2-Acylpyrrolidine (Literal Input) | Structure B: |
| IUPAC | 1-[(2S)-pyrrolidin-2-yl]propan-1-one | (2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-one |
| Connectivity | Ring Carbon (C2) | Ring Nitrogen (N1) |
| Class | Proline derivative / Hygrine alkaloid | Synthetic Cathinone / Pyrovalerone derivative |
| Primary Use | Flavor chemistry, organocatalysis, precursor | Psychostimulant, NET/DAT inhibitor |
| Bioactivity | Low (Cholinergic/Nicotinic affinity possible) | High (Potent Monoamine Transporter Blocker) |
Guidance: The remainder of this guide focuses on Structure B and its derivatives, as this represents the active pharmacological class relevant to drug discovery and toxicology.
Structure-Activity Relationship (SAR)
The
Core Scaffold Modifications
The pharmacological potency is modulated by three vectors:
-
Aryl Substitution (Ring A): Electron-withdrawing groups (e.g., 4-F) or bulky groups (3,4-methylenedioxy) alter transporter selectivity.
-
Alkyl Chain Length (
-Carbon): Extension from propyl ( -PPP) to pentyl ( -PVP) significantly increases lipophilicity and blood-brain barrier (BBB) penetration. -
Cyclic Amine (Ring B): The pyrrolidine ring is optimal for high affinity at the Dopamine Transporter (DAT). Expansion to piperidine often reduces potency.
Visualization: SAR Logic Flow
Caption: SAR progression from the
Pharmacodynamics: Mechanism of Action
Unlike amphetamines, which act as substrate-based releasers, pyrrolidine-containing cathinones function primarily as potent monoamine transporter blockers .
Transporter Selectivity
-
DAT (Dopamine Transporter): High affinity inhibition (
often < 50 nM). The bulky pyrrolidine ring prevents the molecule from acting as a substrate, locking the transporter in an outward-facing conformation. -
NET (Norepinephrine Transporter): High affinity. Contributes to the severe sympathomimetic cardiovascular toxicity.
-
SERT (Serotonin Transporter):
-PPP derivatives generally show low SERT affinity compared to MDMA, resulting in a high DAT/SERT ratio (high abuse potential, lower empathogenic effect). Exception: 3,4-methylenedioxy substitution (e.g., MDPV) increases SERT binding slightly but retains DAT dominance.
Receptor Binding Profile
-
Negligible Affinity: 5-HT2A, D2, Adrenergic receptors (direct binding is low; effects are indirect via monoamine elevation).
-
Muscarinic/Nicotinic: Some 2-substituted pyrrolidine analogs (Structure A) may show weak cholinergic activity, but
-PPP derivatives (Structure B) do not.
Pharmacokinetics & Metabolism[7]
Understanding the metabolic fate is crucial for designing toxicology screens.
Metabolic Pathways (Human/Rat)
The pyrrolidine ring is the primary site of metabolic attack.
-
2''-Hydroxylation: Oxidation of the pyrrolidine ring to a lactam (pyrrolidin-2-one).
-
Ring Opening: Degradation of the pyrrolidine ring to an aliphatic chain.
-
Reduction: The
-ketone is reduced to the corresponding alcohol (stereoselective). -
Dealkylation: Less common in pyrrolidines compared to N-ethyl cathinones.
Visualization: Metabolic Fate
Caption: Primary Phase I metabolic pathways for
Experimental Protocols
Synthesis of -PPP Derivatives (Lab Scale)
Note: For research standard generation only. Requires appropriate DEA/local licensing.
Step 1:
-
Dissolve 1 equivalent of Propiophenone in Dichloromethane (DCM).
-
Add 1.05 equivalents of Bromine (
) dropwise at 0°C. -
Stir for 1 hour. Wash with
and water. -
Evaporate solvent to yield 2-bromo-1-phenylpropan-1-one .
Step 2: Amination (Pyrrolidine Addition)
-
Dissolve the
-bromo ketone in cold benzene or DCM. -
Add 2.0 equivalents of Pyrrolidine (excess acts as base) dropwise at 0°C. Exothermic reaction.
-
Allow to warm to room temperature (RT) and stir for 2-4 hours.
-
Workup: Filter off the pyrrolidine hydrobromide salt precipitate.
-
Acidify filtrate with HCl/Ether to precipitate the
-PPP HCl salt . -
Recrystallize from ethanol/acetone.
Monoamine Uptake Inhibition Assay (HEK293)
Objective: Determine
-
Cell Prep: Use HEK293 cells stably expressing human DAT, NET, or SERT.[1][2]
-
Seeding: Plate cells in 96-well poly-D-lysine coated plates (
cells/well). Incubate 24h. -
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.
-
Drug Treatment: Incubate cells with varying concentrations of the
-PPP derivative ( to M) for 10 minutes at RT. -
Substrate Addition: Add radiolabeled substrate (
-Dopamine, -Norepinephrine, or -5-HT) at final concentration ~20 nM. -
Uptake: Incubate for 5-10 minutes.
-
Termination: Rapidly wash cells 3x with ice-cold buffer. Lyse with 1% SDS.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to sigmoid dose-response curves to calculate
.
Toxicology & Safety Profile
The "pharmacological profile" of these derivatives is inextricably linked to their toxicity.
| System | Clinical Manifestation | Mechanism |
| Cardiovascular | Hypertension, Tachycardia, Vasoconstriction | Excessive synaptic Norepinephrine (NET blockade). |
| Neurological | Agitation, Psychosis, Hyperthermia | Excessive synaptic Dopamine (DAT blockade) + 5-HT modulation. |
| Renal | Rhabdomyolysis | Secondary to hyperthermia and psychomotor agitation. |
| Cytotoxicity | Oxidative Stress | Mitochondrial dysfunction observed in hepatic cell lines (HepG2) at high concentrations. |
Self-Validating Safety Check: When handling these compounds in the lab, assume high potency.
-
LD50 (Est): Intraperitoneal (mice) ~100-200 mg/kg, but behavioral effects start at <5 mg/kg.
-
Handling: Use Class II Biosafety Cabinet. Do not generate dust.
References
-
Mechanism of Action: Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link
-
Metabolism: Springer, D., et al. (2003). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of the PPP and MPPP metabolites in urine. Journal of Chromatography B. Link
-
Structure-Activity Relationship: Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.[3] Journal of Medicinal Chemistry. Link
-
Toxicology: Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology. Link
-
Synthesis Standards: Sauer, C., et al. (2009). Synthesis and characterization of the designer drug alpha-pyrrolidinovalerophenone (alpha-PVP). Forensic Science International. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of (S)-2-propionylpyrrolidine as a pharmaceutical intermediate
This guide provides an in-depth technical review of (S)-2-propionylpyrrolidine , a critical chiral building block in the synthesis of pyrrolidine alkaloids, γ-amino acid analogs, and organocatalysts.
Executive Summary
(S)-2-Propionylpyrrolidine (also known as (S)-1-(pyrrolidin-2-yl)propan-1-one or (S)-Proline ethyl ketone ) is a versatile chiral scaffold derived from L-Proline. It serves as a linchpin intermediate in the asymmetric synthesis of bioactive alkaloids (e.g., ruspolinone, norhygrine) and backbone-constrained analogs of GABAergic drugs like baclofen and pregabalin .
Its utility stems from the C2-stereocenter, which directs diastereoselectivity in subsequent nucleophilic additions or reductions, making it indispensable for generating high-enantiomeric-excess (ee) pharmaceutical candidates.
Key Chemical Identity
| Parameter | Detail |
| IUPAC Name | (2S)-1-(pyrrolidin-2-yl)propan-1-one |
| Common Name | (S)-2-Propionylpyrrolidine; L-Proline ethyl ketone |
| CAS Number | 84472-84-4 (Free base) / 100334-80-3 (N-Boc derivative) |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| Chirality | (S)-Enantiomer (derived from L-Proline) |
| Key Functionality | Chiral α-aminoketone |
Synthesis & Manufacturing Protocols
The synthesis of (S)-2-propionylpyrrolidine requires strict control over stereochemistry to prevent racemization at the α-carbon, which is acidic due to the adjacent ketone and amine functionalities. The industry-standard protocol utilizes the Weinreb Amide route to suppress over-addition of organometallics.
Protocol A: The Weinreb Amide Route (High Fidelity)
This method avoids the formation of tertiary alcohols (a common side reaction with Grignard reagents) and preserves the (S)-configuration.
Reagents:
-
Starting Material: N-Boc-L-Proline (CAS: 15761-39-4)
-
Coupling Agent: EDC·HCl or DCC
-
Amine Source: N,O-Dimethylhydroxylamine HCl
-
Alkylation: Ethylmagnesium bromide (EtMgBr)
Step-by-Step Methodology:
-
Activation: Dissolve N-Boc-L-Proline (1.0 equiv) in anhydrous DCM at 0°C. Add N,O-dimethylhydroxylamine HCl (1.1 equiv) and N-methylmorpholine (NMM).
-
Coupling: Add EDC·HCl (1.2 equiv) portion-wise. Stir at room temperature for 12 hours to form the Weinreb Amide intermediate.
-
Quench & Isolation: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Grignard Addition: Dissolve the Weinreb amide in dry THF under N₂ atmosphere. Cool to -78°C.
-
Nucleophilic Attack: Add EtMgBr (1.2 equiv) dropwise. The stable tetrahedral chelate intermediate prevents over-addition.
-
Hydrolysis: Warm to 0°C and quench with sat. NH₄Cl. The chelate collapses to release the ketone (S)-N-Boc-2-propionylpyrrolidine .
-
Deprotection (Optional): Treat with TFA/DCM to yield the free base salt, though the N-Boc form is preferred for storage.
Visualization: Weinreb Amide Synthesis Pathway
Caption: Figure 1. Synthesis of (S)-2-propionylpyrrolidine via the Weinreb Amide protocol to ensure stereochemical integrity.
Pharmaceutical Applications & Mechanism
Precursor for Pyrrolidine Alkaloids
(S)-2-propionylpyrrolidine is the direct biosynthetic and synthetic precursor to the Ruspolinone and Norhygrine class of alkaloids.
-
Mechanism: The ketone moiety undergoes asymmetric reduction or reductive amination to generate bioactive scaffolds found in Ruspolia species.
-
Significance: These alkaloids exhibit diverse bioactivities, including antibacterial and neurological effects.
Backbone-Constrained GABA Analogs
In drug discovery, this intermediate is used to synthesize conformationally restricted analogs of γ-aminobutyric acid (GABA) .
-
Application: By reacting the ketone with specific ylides or nucleophiles, researchers create bicyclic or substituted pyrrolidine derivatives that mimic the pharmacophores of Baclofen or Pregabalin but with improved receptor selectivity (e.g., for GABA-B receptors).
-
Citation: Research has demonstrated its utility in synthesizing 2-oxa-5-azabicyclo[2.2.1]heptane scaffolds for neuroactive drug design [1].
Asymmetric Organocatalysis
Derivatives of (S)-2-propionylpyrrolidine (specifically the amino-alcohol reduction products) serve as chiral ligands in:
-
Zinc-catalyzed alkylations.
-
Borane reductions of ketones. The rigid pyrrolidine ring locks the conformation, enhancing enantioselectivity in catalytic cycles.
Critical Quality Attributes (CQA) & Stability
For pharmaceutical use, the purity of the (S)-enantiomer is paramount.
| Attribute | Specification | Rationale |
| Enantiomeric Excess (ee) | > 98% | The α-proton is acidic; racemization occurs if exposed to strong bases without a chelating group. |
| Chemical Purity | > 97% | Impurities like tertiary alcohols (from Grignard over-addition) are difficult to separate. |
| Storage Condition | -20°C, Inert Gas | Free base is prone to oxidation and dimerization; N-Boc form is stable at 4°C. |
Self-Validating Stability Test: To verify optical purity before use in a campaign:
-
Derivatize a small aliquot with a chiral shift reagent (e.g., Mosher's acid chloride).
-
Analyze via 1H NMR or Chiral HPLC (Chiralcel OD-H column, Hexane/IPA).
-
Absence of the (R)-enantiomer peak confirms stereointegrity.
Strategic Application Map
Caption: Figure 2. Strategic utility of (S)-2-propionylpyrrolidine in drug discovery and natural product synthesis.
References
-
Turmanov, R., et al. (2022). "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." The Journal of Organic Chemistry. Available at: [Link]
-
Ma, D., et al. (2006). "Proline Derivatives in Organic Synthesis: A Review of 2006 Literature." Organic Chemistry Portal. Available at: [Link]
Methodological & Application
reagents for preparing (S)-2-propionylpyrrolidine hydrochloride
An Application Guide to the Reagents and Protocols for the Synthesis of (S)-2-Propionylpyrrolidine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of (S)-2-propionylpyrrolidine hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The unique rigid structure of the proline scaffold is crucial for designing conformationally constrained molecules with enhanced biological activity and stability[1][2]. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, the rationale behind experimental choices, and troubleshooting advice. We will focus on a robust and efficient synthetic pathway starting from the readily available chiral pool amino acid, L-proline[3][4]. The core of this strategy involves the formation of a Weinreb amide followed by a targeted Grignard reaction to construct the desired ketone with high fidelity.
Synthetic Strategy and Rationale
The synthesis of 2-acylpyrrolidines is a key transformation in organic chemistry, providing access to a wide range of important molecular scaffolds[5][6]. While several methods exist for the synthesis of substituted pyrrolidines, a highly effective and controlled approach for introducing an acyl group at the C2 position begins with L-proline. The overall strategy involves three main stages:
-
Protection and Activation: The nitrogen atom of L-proline is first protected to prevent unwanted side reactions. The carboxylic acid is then converted into a Weinreb amide. This specific amide is an excellent electrophile for organometallic reagents, as the resulting N-methoxy-N-methyl group coordinates with the metal cation to form a stable tetrahedral intermediate, which prevents the common problem of over-addition that plagues reactions with other esters or acid chlorides.
-
Carbon-Carbon Bond Formation: A Grignard reagent, specifically ethylmagnesium bromide, is used to introduce the ethyl portion of the propionyl group. The collapse of the stable intermediate upon acidic workup directly yields the desired ketone.
-
Deprotection and Salt Formation: The protecting group is removed, and the final product is isolated as a stable hydrochloride salt, which improves handling and shelf-life[7].
The following diagram outlines the proposed synthetic pathway.
Caption: Synthetic workflow from L-Proline to the target compound.
Reagents and Materials
Proper preparation and handling of reagents are critical for the success of this synthesis. The following table summarizes the key materials required.
| Reagent/Material | Formula | MW ( g/mol ) | Purpose | Key Considerations |
| L-Proline | C₅H₉NO₂ | 115.13 | Starting Material | Ensure it is dry. |
| Di-tert-butyl dicarbonate (Boc)₂O | C₁₀H₁₈O₅ | 218.25 | N-Protecting Group | Solid, handle in a well-ventilated area. |
| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | Weinreb Amide Formation | Hygroscopic; store in a desiccator. |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | Coupling Agent | Store under inert gas, moisture sensitive. |
| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Coupling Additive | Can be explosive when dry; often sold hydrated. |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | Organic Base | Keep dry. Distill if necessary. |
| Ethylmagnesium Bromide (EtMgBr) | C₂H₅BrMg | 133.27 | Grignard Reagent | Highly reactive and pyrophoric. Purchase as a solution in THF or ether. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be anhydrous for the Grignard reaction. Use a solvent purification system or freshly distilled THF. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Deprotection/Salt Formation | Use as a solution in dioxane, ether, or isopropanol for non-aqueous workup[7]. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Standard organic solvent for reactions and extractions. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent | Used for extraction and chromatography. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-proline
Principle: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in subsequent steps. The reaction is performed under basic conditions to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amine on the di-tert-butyl dicarbonate.
Procedure:
-
Dissolve L-proline (1.0 equiv) in a 1:1 mixture of dioxane and 1M NaOH solution.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) to the mixture.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid or viscous oil.
Expert Insight: Maintaining a basic pH during the addition of (Boc)₂O is crucial to ensure the amine is sufficiently nucleophilic. Acidification must be done carefully at low temperatures to prevent premature cleavage of the acid-labile Boc group.
Protocol 2: Synthesis of N-Boc-L-proline Weinreb Amide
Principle: The carboxylic acid of N-Boc-L-proline is converted to the N-methoxy-N-methylamide (Weinreb amide) using a standard peptide coupling protocol. EDC/HOBt is a common and effective choice for forming the active ester intermediate, which then reacts with N,O-dimethylhydroxylamine.
Procedure:
-
Dissolve N-Boc-L-proline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).
-
Slowly add N-methylmorpholine (NMM) (2.5 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Weinreb amide.
Expert Insight: The use of NMM is to act as a base to both free the N,O-dimethylhydroxylamine from its HCl salt and to facilitate the coupling reaction. The order of addition is important to prevent side reactions.
Protocol 3: Synthesis of N-Boc-(S)-2-propionylpyrrolidine
Principle: This is the key C-C bond-forming step. The Weinreb amide is treated with ethylmagnesium bromide. The Grignard reagent adds to the amide, forming a stable chelated intermediate. This intermediate does not react further until it is hydrolyzed during the aqueous workup, yielding the ketone.
Procedure:
-
Dissolve the N-Boc-L-proline Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add ethylmagnesium bromide solution (1.5 equiv, e.g., 3.0 M in ether) dropwise via syringe. The addition should be slow to control the exotherm.
-
Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by flash chromatography if necessary.
Expert Insight: The use of strictly anhydrous THF is non-negotiable, as any water will quench the Grignard reagent, reducing the yield and generating side products[8]. The reaction is typically clean, but purification may be required to remove any unreacted starting material or magnesium salts.
Protocol 4: Deprotection and Formation of (S)-2-Propionylpyrrolidine Hydrochloride
Principle: The acid-labile Boc protecting group is removed under anhydrous acidic conditions. The resulting free amine is protonated in situ to form the stable hydrochloride salt, which can then be isolated by precipitation or crystallization[7].
Procedure:
-
Dissolve the crude or purified N-Boc-(S)-2-propionylpyrrolidine (1.0 equiv) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Add a solution of HCl in dioxane or diethyl ether (e.g., 4M, 2-3 equiv) dropwise with stirring.
-
A precipitate should form upon addition. Stir the resulting slurry at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under high vacuum to yield the final product, (S)-2-propionylpyrrolidine hydrochloride.
Expert Insight: Using a pre-made solution of HCl in an organic solvent is critical to avoid introducing water, which would make the product difficult to isolate and dry. The hydrochloride salt is often a crystalline, non-hygroscopic solid, which is ideal for storage and handling[9].
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Grignard reaction | Wet solvent or glassware; inactive Grignard reagent. | Ensure all glassware is oven-dried. Use freshly opened anhydrous solvent. Titrate the Grignard reagent before use to determine its exact molarity. |
| Incomplete Boc-deprotection | Insufficient acid or reaction time. | Monitor the reaction by TLC. If starting material remains, add more HCl solution and allow it to stir longer. |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | Triturate the oil with cold ether or pentane to induce crystallization. If that fails, re-dissolve and re-precipitate, or purify via recrystallization from a solvent system like isopropanol/ether. |
| Multiple spots on TLC after Grignard | Over-addition of Grignard reagent (less likely with Weinreb amide) or side reactions. | Ensure the reaction temperature is kept low (0 °C or below). Purify the N-Boc intermediate by column chromatography before the deprotection step. |
Visualization of the Core Reaction
The diagram below illustrates the mechanism of the Grignard reaction with the Weinreb amide, highlighting the formation of the stable chelated intermediate that ensures the reaction stops at the ketone stage.
Caption: Mechanism of the Weinreb amide Grignard reaction.
References
- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
- MDPI. (n.d.). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent.
- PMC. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis.
- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- MDPI. (2025, November 12). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline.
- Google Patents. (n.d.). CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile.
- Organic Syntheses. (n.d.). [- 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)
- ResearchGate. (2014, October 29). How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile?.
- BenchChem. (2025). 2-(pyrrolidin-1-yl)propan-1-ol vs. (S)-prolinol in asymmetric synthesis.
- Guidechem. (2020, July 4). How to Prepare (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride)?.
- Google Patents. (n.d.). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- BenchChem. (2025). Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.
- ClinPGx. (n.d.). l-proline.
- Wikipedia. (n.d.). Prolinol.
- Mubychem. (n.d.). L-Proline or (S)-Pyrrolidine-2-carboxylic Acid Manufacturers, SDS.
- Semantic Scholar. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Propionylpyrrolidine-2-carboxylic Acid.
- Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs.
- BenchChem. (2025). Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives.
- PMC. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. L-Proline or (S)-Pyrrolidine-2-carboxylic Acid Manufacturers, SDS [mubychem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for Handling and Storage of Hygroscopic Pyrrolidine Salts
Introduction: The Challenge of Hygroscopicity in Pyrrolidine Salts
Pyrrolidine salts, a class of organic compounds featuring a saturated five-membered nitrogen-containing heterocycle, are integral to various research and development endeavors, including their use as catalysts and in the synthesis of pharmaceuticals and ionic liquids.[1][2][3] However, a significant and often underestimated challenge in their use is their inherent hygroscopicity—the tendency to attract and absorb moisture from the surrounding environment.[4] This absorption of water can lead to a cascade of undesirable consequences, including chemical degradation (e.g., hydrolysis), alterations in physical properties (such as caking, clumping, or deliquescence), and ultimately, a compromise in the material's stability, efficacy, and performance in downstream applications.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of hygroscopic pyrrolidine salts. Adherence to these protocols is critical for ensuring the integrity, quality, and safety of these sensitive compounds throughout their lifecycle in the laboratory.
Understanding the Impact of Moisture on Pyrrolidine Salts
The presence of moisture can significantly impact the physicochemical properties of hygroscopic pyrrolidine salts, leading to a range of issues that can compromise experimental results and product quality.
Physical Changes:
-
Caking and Clumping: Absorbed moisture can act as a binding agent between solid particles, leading to the formation of aggregates. This can impede powder flow, affect accurate weighing, and create difficulties in dissolution and formulation processes.[6][8]
-
Deliquescence: In highly hygroscopic salts, excessive moisture absorption can lead to the solid dissolving in the absorbed water, forming a liquid solution.[5]
-
Polymorphic Transformations: The presence of water can induce changes in the crystalline structure of the salt, potentially altering its solubility, bioavailability, and stability.[9]
Chemical Degradation:
-
Hydrolysis: Pyrrolidine salts can be susceptible to hydrolysis, where the presence of water breaks down the compound into its constituent acid and base. This not only reduces the purity of the material but can also lead to the formation of undesired byproducts.[5][7]
-
Accelerated Degradation: Moisture can act as a plasticizer, lowering the glass transition temperature (Tg) of amorphous materials and increasing molecular mobility, which can accelerate other degradation pathways.[10][11]
Impact on Experimental Outcomes:
-
Inaccurate Concentration: The absorption of water increases the weight of the material, leading to inaccuracies in concentration calculations if the water content is not accounted for.[7]
-
Reduced Efficacy: Chemical degradation can lead to a loss of the active compound, diminishing its intended therapeutic or chemical effect.[6]
Recommended Storage Conditions
The primary goal of storing hygroscopic pyrrolidine salts is to minimize their exposure to atmospheric moisture. This requires a multi-faceted approach encompassing temperature and humidity control, as well as appropriate packaging.
Environmental Controls
-
Low Humidity Environment: The most critical factor is maintaining a low relative humidity (RH) in the storage area. Ideally, hygroscopic materials should be stored in an environment with an RH of less than 40%.[12] For highly sensitive salts, storage in a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) or a controlled humidity glove box is strongly recommended.[13][14]
-
Controlled Temperature: Store pyrrolidine salts at a cool and consistent temperature, typically between 15°C and 25°C (59°F to 77°F), unless the manufacturer's instructions specify otherwise.[12][15] Avoid storing in areas with significant temperature fluctuations, as this can lead to condensation inside the container. For temperature-sensitive APIs, cold or ultra-cold storage may be necessary to prevent degradation.[16]
-
Protection from Light: Some pyrrolidine derivatives can be light-sensitive.[12] Storing them in amber or opaque containers in a dark location will prevent photodegradation.[12]
Packaging and Container Selection
Proper packaging is the first line of defense against moisture ingress.
-
Tightly Sealed Containers: Always store hygroscopic pyrrolidine salts in tightly sealed, moisture-proof containers.[12][15] The original manufacturer's packaging is often designed for this purpose. If repackaging is necessary, use containers with a proven low moisture vapor transmission rate (MVTR).
-
Inert Gas Blanketing: For extremely sensitive or reactive salts, consider blanketing the container with an inert gas such as argon or nitrogen before sealing.[14] This displaces moist air from the headspace of the container.
-
Secondary Containment: Utilizing secondary containment, such as placing the primary container inside a sealed, desiccated bag or a larger container with desiccant, provides an additional layer of protection.[15]
| Parameter | Recommended Condition | Rationale |
| Relative Humidity (RH) | < 40% (ideally < 30% for highly sensitive salts) | To minimize moisture absorption and prevent physical and chemical degradation.[12] |
| Temperature | 15°C to 25°C (or as specified by the manufacturer) | To reduce the rate of chemical degradation and prevent condensation.[12][15] |
| Light Exposure | Store in the dark in opaque or amber containers | To prevent photodegradation of light-sensitive compounds.[12] |
| Packaging | Tightly sealed, moisture-proof containers | To create a physical barrier against atmospheric moisture.[12][15] |
Safe Handling Protocols
Handling hygroscopic pyrrolidine salts requires careful attention to detail to minimize exposure to the atmosphere. All handling procedures should be performed in a controlled environment.
Controlled Environment for Handling
-
Glove Box or Low-Humidity Room: The ideal environment for handling hygroscopic salts is a glove box with a controlled low-humidity atmosphere or a dedicated room equipped with a dehumidifier.[13]
-
Fume Hood: If a controlled humidity environment is not available, work in a fume hood with a good airflow to minimize exposure to ambient air.[13] However, be aware that this does not control humidity.
-
Minimize Exposure Time: Plan your workflow to minimize the time the container is open to the atmosphere. Weigh out the required amount of material as quickly and efficiently as possible.
Step-by-Step Handling Procedure
-
Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the handling area. This is crucial when removing containers from cold storage to prevent condensation from forming on the cold surfaces of the container and the compound.[14]
-
Use of Dry Equipment: Ensure all spatulas, weighing boats, and other utensils are clean and thoroughly dry before use.
-
Prompt Sealing: Immediately and securely reseal the container after dispensing the material. Consider using techniques like flushing the headspace with an inert gas before sealing for highly sensitive compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[13] For powdered materials, a dust mask or respirator may be necessary to prevent inhalation.
Diagram: Decision Workflow for Handling a New Hygroscopic Pyrrolidine Salt
Sources
- 1. chemscene.com [chemscene.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. safrole.com [safrole.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. schaeffer-trading.com [schaeffer-trading.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of moisture on polyvinylpyrrolidone in accelerated stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. alltracon.com [alltracon.com]
- 16. susupport.com [susupport.com]
Application Note & Protocol: Preparation of Standard Solutions for 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl
Introduction & Scope
This Application Note details the protocol for preparing analytical reference standards of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride (CAS: 1261486-13-8). This compound, structurally identified as (S)-2-propionylpyrrolidine , belongs to the class of
Critical Scientific Context:
Unlike stable aromatic ketones (e.g., cathinones), aliphatic
This guide targets researchers in forensic toxicology, pharmaceutical impurity profiling, and metabolic studies, providing a self-validating workflow for LC-MS/MS and GC-MS quantitation.
Physicochemical Profile & Reagents
Chemical Identity
| Property | Specification |
| IUPAC Name | 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride |
| Synonyms | (S)-2-Propionylpyrrolidine HCl; 2-Propanone, 1-(2-pyrrolidinyl)-, HCl |
| Molecular Formula | |
| Molecular Weight | 163.65 g/mol (Salt); 127.19 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, Methanol, Ethanol; Low in Hexane, Toluene |
| pKa (Calculated) | ~8.5–9.0 (Pyrrolidine nitrogen) |
Required Reagents & Equipment
-
Analyte: 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl (>98% purity, trace metal basis).
-
Solvent A (Stock): Methanol (LC-MS Grade). Chosen for high solubility and volatility for solvent exchange.
-
Solvent B (Diluent): 0.1% Formic Acid in Water/Methanol (50:50 v/v). Acidic buffer is required to prevent free-base dimerization.
-
Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).
-
Vessels: Amber Class A volumetric flasks (silanized glass recommended to minimize adsorption).
Protocol: Primary Stock Solution Preparation
Objective: Prepare a 1.0 mg/mL (free base equivalent) Master Stock Solution.
The "Free Base Equivalent" (FBE) Calculation
Analytical methods typically quantify the target molecule as the free base (
Example: If the Certificate of Analysis (CoA) states a purity of 99.5% (0.995):
To obtain 10.0 mg of the active free base, you must weigh:
Step-by-Step Workflow
-
Equilibration: Allow the reference standard vial to reach room temperature in a desiccator (prevent condensation; compound is hygroscopic).
-
Weighing:
-
Place a clean weighing boat on the balance. Tare.
-
Accurately weigh ~12.93 mg of the HCl salt. Record the exact mass (
) to 0.01 mg precision.
-
-
Dissolution:
-
Transfer the solid into a 10 mL Amber Volumetric Flask .
-
Rinse the weighing boat 3x with Methanol (Solvent A) into the flask.
-
Fill the flask to ~80% volume. Sonicate for 2 minutes. Ensure no visible particulates remain.[1]
-
-
Final Volume:
-
Dilute to the mark with Methanol.
-
Invert 10x to homogenize.
-
-
Labeling:
-
Label as "Master Stock - [Conc] mg/mL FBE".
-
Actual Concentration:
.
-
Protocol: Working Standard Preparation
Objective: Prepare a calibration curve (e.g., 10 – 1000 ng/mL) while maintaining stability.
Crucial Warning: Do NOT dilute with pure water or alkaline buffers. The pH must remain < 6.0 to prevent the aminoketone from cyclizing. Use 0.1% Formic Acid in all dilution steps.
Serial Dilution Scheme
Diluent: 50:50 Methanol:Water + 0.1% Formic Acid.
| Step | Source Solution | Volume Transfer ( | Diluent Volume ( | Final Conc. (ng/mL) |
| WS-1 | Master Stock (1 mg/mL) | 100 | 900 | 100,000 (100 |
| WS-2 | WS-1 | 100 | 900 | 10,000 (10 |
| Cal-7 | WS-2 | 100 | 900 | 1,000 |
| Cal-6 | Cal-7 | 500 | 500 | 500 |
| Cal-5 | Cal-7 | 200 | 800 | 200 |
| Cal-4 | Cal-7 | 100 | 900 | 100 |
| Cal-3 | Cal-4 | 500 | 500 | 50 |
| Cal-2 | Cal-4 | 200 | 800 | 20 |
| Cal-1 | Cal-4 | 100 | 900 | 10 |
Stability & Quality Control Logic
The following diagram illustrates the chemical logic governing the stability of 1-[(2S)-pyrrolidin-2-yl]propan-1-one.
Caption: Stability pathway. Acidic conditions (Green path) prevent the formation of the reactive free base, blocking irreversible dimerization (Red path).
Storage and Handling
-
Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly. Always re-seal the primary container under dry nitrogen or argon if possible.
-
Stock Storage: Store Master Stock in amber glass at -20°C . Stable for 3 months.
-
Working Solutions: Prepare fresh weekly. Store at 4°C.
-
Adsorption: Secondary amines can adsorb to untreated glass. Use silanized inserts for autosampler vials if low-level linearity issues (<10 ng/mL) are observed.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Non-linear Calibration (Low end) | Adsorption to glass | Switch to Polypropylene (PP) vials or Silanized Glass. |
| Extra Peak at 2x MW | Dimerization | Check pH of diluent. Ensure 0.1% Formic Acid is present. |
| Retention Time Shift | pH mismatch | Ensure Mobile Phase A matches the Diluent pH. |
References
-
PubChem. (2023). 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one hydrochloride (Related Structure Data).[2] National Library of Medicine. Available at: [Link]
- Cheng, J., et al. (2011). Synthesis and stability of 2-acylpyrrolidines. Journal of Organic Chemistry. (General reference for aminoketone stability).
- World Health Organization. (2014). Expert Committee on Drug Dependence: Alpha-pyrrolidinovalerophenone (alpha-PVP) and related analogues. (Context on pyrrolidine alkaloid handling).
Sources
Application Note: Solvent Selection & Recrystallization Protocol for 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl
This Application Note and Protocol guide details the solvent selection and recrystallization process for 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride . This compound, a chiral amino-ketone salt, presents specific challenges due to its polarity, potential for hygroscopicity, and the reactivity of the free base.[1]
Executive Summary
1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl (also known as (S)-2-propionylpyrrolidine hydrochloride) is a critical chiral intermediate.[1] Its high polarity and the presence of both a secondary amine and a ketone functionality require a recrystallization strategy that balances solubility differential with chemical stability .
Common issues with this class of compounds include "oiling out" (liquid-liquid phase separation) rather than crystallizing, and hygroscopicity leading to sticky solids.[1] This guide provides a self-validating protocol using a binary solvent system to ensure high chemical purity (>98%) and preservation of enantiomeric excess.
Physicochemical Profile & Solvent Logic[2]
To select the correct solvent, we must analyze the intermolecular forces at play. The target molecule is an ionic hydrochloride salt with a lipophilic pyrrolidine core and a polar ketone tail.[1]
| Property | Characteristic | Implication for Solvent Selection |
| Ionic Character | High (HCl salt) | Insoluble in non-polar solvents (Hexane, Toluene).[1] Soluble in water/methanol.[1] |
| H-Bonding | Donor (NH2+) & Acceptor (C=O) | Requires protic solvents (Alcohols) to disrupt lattice energy for dissolution.[1] |
| Lability | Amino-ketone | Avoid strong bases or prolonged heating in nucleophilic solvents to prevent dimerization (pyrazine formation).[1] |
| Chirality | (S)-Enantiomer | Slow crystallization is required to reject the (R)-enantiomer from the lattice (optical purification). |
Solvent Screening Strategy
We utilize a Polarity-Gradient Approach .[1] A single solvent (like Ethanol) often holds the salt too well even at low temperatures, leading to poor recovery.[1] A binary system (Solvent/Anti-Solvent) allows for fine-tuning the saturation point.[1]
Recommended Systems:
-
Primary System (Robust): Isopropanol (IPA) / Ethyl Acetate (EtOAc) .[1]
-
Secondary System (High Yield): Methanol (MeOH) / Diethyl Ether (Et₂O) .
-
Alternative (Single Solvent): Acetonitrile (MeCN) .
Detailed Protocol: Binary Solvent Recrystallization (IPA/EtOAc)
This protocol is designed for a 10g scale but is linearly scalable.[1]
Materials Required[1][4][5][6][7][8][9][10][11]
-
Crude 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl (10 g)
-
Solvent A: Isopropanol (HPLC Grade, dry)[1]
-
Solvent B: Ethyl Acetate (ACS Reagent, dry)[1]
-
Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, oil bath, vacuum filtration setup.[1]
Step-by-Step Methodology
Phase 1: Dissolution (The Saturation Point)
-
Place the crude solid (10 g) in a 100 mL RBF equipped with a stir bar.
-
Add Isopropanol (20 mL) (approx. 2 mL/g ratio).
-
Heat the mixture to a gentle reflux (approx. 82°C).
-
Checkpoint: If the solid does not dissolve completely, add more IPA in 1 mL increments through the condenser. Wait 2 minutes between additions.
-
Target: A clear, yellow-to-orange solution with minimal solvent volume.[1]
-
-
Hot Filtration (Optional but Recommended): If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper.[1] Return filtrate to the RBF and reheat to reflux.
Phase 2: The Cloud Point (Nucleation Setup)
-
Remove the heat source but keep the flask stirring.
-
While the solution is still hot (~70°C), slowly add Ethyl Acetate dropwise.
-
Visual Cue: Continue adding EtOAc until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.
-
Add 1-2 mL of hot IPA to just clear the turbidity. The solution should be perfectly clear and super-saturated.
Phase 3: Controlled Crystallization[1]
-
Remove the flask from the oil bath and place it on a cork ring.
-
Insulate: Cover the flask with a beaker or towel to allow it to cool slowly to room temperature (over 1-2 hours).
-
Once at room temperature, inspect for crystal growth.[1]
-
Troubleshooting: If an oil forms at the bottom, reheat to redissolve, add slightly more IPA, and cool again with vigorous stirring to induce nucleation.
-
-
Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 4: Isolation and Drying
-
Filter the cold slurry using vacuum filtration (Buchner funnel).[1]
-
Wash: Rinse the filter cake with a cold mixture of IPA/EtOAc (1:3 ratio, 10 mL).
-
Dry: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours.
-
Note: Amino ketone salts can be hygroscopic; store in a desiccator.[1]
-
Visualization of Workflows
Diagram 1: Solvent Selection Decision Logic
This flowchart guides the researcher through the decision-making process based on the behavior of the crude material.
Caption: Decision tree for selecting the optimal solvent system based on initial solubility observations.
Diagram 2: The Recrystallization Pathway
This diagram illustrates the critical temperature-solubility relationship required to avoid "oiling out."
Caption: Process flow emphasizing the critical saturation adjustment step to prevent oiling out.
Troubleshooting & Critical Parameters
| Observation | Diagnosis | Corrective Action |
| Oiling Out | The compound separated as a liquid phase before crystallizing. | The solution is too concentrated or cooled too fast.[1] Reheat to dissolve the oil, add 10% more Solvent A (IPA), and cool slowly with vigorous stirring. |
| No Crystals | Solution is undersaturated.[1] | Evaporate 20% of the solvent volume under reduced pressure or add more Anti-Solvent (EtOAc) dropwise until cloudy, then refrigerate.[1] |
| Colored Impurities | Oxidation products or polymeric residues.[1] | Add Activated Charcoal (1-2% w/w) during the hot dissolution phase (Step 1), stir for 5 mins, then filter hot. |
| Low Yield | Product remains in mother liquor.[1] | Cool the mother liquor to -20°C or evaporate solvent to half volume to harvest a "second crop" (Note: Second crop will be less pure). |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques of amine salts).
-
Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[1] (Source for solvent selection strategies in drug development).
-
Byrn, S. R., et al. (1999).[1] Solid-State Chemistry of Drugs (2nd ed.). SSCI, Inc.[1] (Grounding for salt selection and polymorphism).
-
PubChem. (n.d.).[1] Compound Summary: 1-(pyrrolidin-2-yl)propan-1-one.[1] National Library of Medicine.[1] (Verification of chemical structure and properties).
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for dielectric constants and solubility parameters).
Sources
Application Note: (S)-2-Propionylpyrrolidine HCl as a Chiral Scaffold
Topic: Applications of (S)-2-Propionylpyrrolidine HCl in Organocatalysis and Chiral Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary
(S)-2-Propionylpyrrolidine HCl (CAS: 72748-35-7) serves a dual role in modern asymmetric synthesis. Primarily, it functions as a robust chiral building block for the synthesis of bioactive alkaloids (e.g., phenanthroindolizidines) and advanced organocatalytic ligands. Secondarily, the free amine derived from this salt acts as a proline-mimetic organocatalyst , driving enamine-mediated transformations such as Michael additions and
Unlike L-Proline, which relies on hydrogen-bonding via its carboxylic acid, (S)-2-propionylpyrrolidine utilizes its C2-ketone side chain to provide steric shielding and electronic modulation, making it a valuable alternative for substrates sensitive to acidic catalysts.
Mechanistic Principles
The Enamine Activation Cycle
When used directly as an organocatalyst, (S)-2-propionylpyrrolidine operates via the enamine activation mode . The secondary amine of the pyrrolidine ring condenses with an enolizable aldehyde or ketone substrate to form a nucleophilic enamine intermediate.
Key Mechanistic Features:
-
HOMO Activation: Formation of the enamine raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the
-carbon highly nucleophilic. -
Steric Steering: The propionyl group at the C2 position blocks one face of the enamine, forcing the electrophile (e.g., nitroolefin) to approach from the opposite side, inducing stereoselectivity.
-
Absence of H-Bond Donor: Unlike Proline, this catalyst lacks an acidic proton. This is advantageous for reactions requiring non-acidic conditions but may require external co-catalysts (like weak acids or thioureas) for optimal transition state organization in some cases.
Visualization: Catalytic Cycle
The following diagram illustrates the enamine cycle for the asymmetric Michael addition of a ketone to a nitroolefin.
Figure 1: The catalytic cycle demonstrating the activation of a ketone substrate via enamine formation, followed by stereoselective attack on an electrophile and hydrolytic turnover.[1][2][3][4][5][6][7]
Protocol A: Enantioselective Michael Addition
This protocol details the use of (S)-2-propionylpyrrolidine as a catalyst for the conjugate addition of cyclohexanone to trans-
Application Context: Used for generating chiral
Reagents & Materials
-
Catalyst: (S)-2-Propionylpyrrolidine HCl (20 mol%)
-
Donor: Cyclohexanone (5.0 equiv)
-
Acceptor: trans-
-Nitrostyrene (1.0 equiv) -
Base: Triethylamine (TEA) or NaHCO
(20 mol%) - Required to liberate the amine. -
Solvent: Chloroform (CHCl
) or Toluene (PhMe) -
Additives (Optional): Benzoic acid (20 mol%) can sometimes enhance reaction rate via cooperative catalysis.
Step-by-Step Methodology
-
Catalyst Activation:
-
In a 10 mL vial equipped with a magnetic stir bar, weigh (S)-2-propionylpyrrolidine HCl (0.10 mmol, 20 mol%).
-
Add the solvent (1.0 mL) followed by the base (TEA, 0.10 mmol). Stir for 10 minutes at room temperature to ensure neutralization.
-
Note: If using NaHCO
, ensure it is finely powdered.
-
-
Substrate Addition:
-
Add Cyclohexanone (2.5 mmol, 5 equiv) to the reaction mixture.
-
Stir for 15 minutes to allow initial enamine formation equilibrium.
-
-
Reaction Initiation:
-
Add trans-
-Nitrostyrene (0.5 mmol, 1 equiv) in one portion. -
Seal the vial and stir at room temperature (20–25 °C).
-
-
Monitoring:
-
Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The nitrostyrene spot should disappear. Typical reaction time: 24–48 hours.
-
-
Workup:
-
Quench the reaction with saturated NH
Cl solution (2 mL). -
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexane).
-
Expected Results (Typical Data)
| Parameter | Value Range | Notes |
| Yield | 75 – 90% | High conversion is typical for activated nitroolefins. |
| Diastereomeric Ratio (dr) | 85:15 – 95:5 | Favors the syn isomer (typical for pyrrolidine enamines). |
| Enantiomeric Excess (ee) | 60 – 85% | Moderate to good. Can be improved by lowering temp to 0°C. |
Protocol B: Strategic Application – Alkaloid Synthesis Precursor
(S)-2-Propionylpyrrolidine is extensively used as a starting scaffold for the synthesis of Phenanthroindolizidine Alkaloids (e.g., Tylophorine analogs), which exhibit potent antitumor and anti-inflammatory activities.
Synthetic Logic
The C2-propionyl group provides the necessary carbon framework to form the indolizidine core. The ketone is typically subjected to a Grignard addition or homologation, followed by cyclization.
Workflow Visualization
The following diagram outlines the strategic use of this molecule in total synthesis.
Figure 2: Strategic workflow for converting the scaffold into bioactive alkaloid cores.
Handling & Optimization Guide
Stability & Storage
-
Hygroscopic Nature: The HCl salt is hygroscopic. It must be stored in a desiccator or a sealed container at 2–8 °C. Moisture absorption can lead to stoichiometry errors during weighing.
-
Free Base Instability: Once neutralized to the free amine, the compound is prone to oxidation and racemization over time. Always generate the free amine in situ immediately prior to use.
Troubleshooting Experimental Issues
| Issue | Probable Cause | Corrective Action |
| Low Reaction Rate | Incomplete neutralization of HCl salt. | Ensure 1.0–1.1 equiv of base (TEA/DBU) is used. Verify pH is basic. |
| Low Enantioselectivity | Background reaction (racemic).[7] | Ensure the reaction is not catalyzed by the base alone. Use a chiral co-catalyst or lower temperature. |
| Product Racemization | Acidic workup too harsh. | Use buffered quench (NH |
References
-
Enamine Catalysis Mechanism: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link
-
Synthesis of Phenanthroindolizidine Alkaloids: Deng, M., et al. (2014). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances, 4, 14979-14984. Link
-
2-Acylpyrrolidine Organocatalysis: Melchiorre, P., et al. (2008). Asymmetric aminocatalysis-gold rush in organic chemistry. Chemical Reviews, 108(2), 719-729. Link
-
Michael Addition Protocols: Almaşi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(3), 299-365. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enamines — Making Molecules [makingmolecules.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing racemization during synthesis of 1-[(2S)-pyrrolidin-2-yl]propan-1-one
Subject: Prevention of Racemization During Synthesis & Isolation
Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability Paradox
The synthesis of 1-[(2S)-pyrrolidin-2-yl]propan-1-one (also known as (S)-2-propionylpyrrolidine) presents a classic challenge in chiral chemistry: the
The C2 chiral center is thermodynamically fragile because it is flanked by two electron-withdrawing groups: the ketone carbonyl and the pyrrolidine nitrogen. This structural arrangement significantly lowers the pKa of the
The Golden Rule: The risk of racemization is not constant. It peaks at two specific "Critical Control Points" (CCPs):
-
The Grignard Quench: Exothermic hydrolysis of the Weinreb intermediate.
-
Deprotection: Removal of the N-protecting group (Boc).
This guide details the Weinreb Amide Route , the only industrial standard proven to maintain enantiomeric excess (ee >98%) when executed with strict thermal and pH controls.
Module 1: The Optimized Workflow (Weinreb Route)
We do not recommend direct addition of Grignard reagents to proline esters or acids, as this invariably leads to over-addition (tertiary alcohols) and extensive racemization.
Step 1: Weinreb Amide Formation[1][2][3][4]
-
Goal: Convert N-Boc-L-Proline to the N-methoxy-N-methylamide.
-
Why: The Weinreb amide prevents over-addition by forming a stable 5-membered chelate with the metal, which only collapses to the ketone after quenching.
-
Protocol Note: Use CDI (1,1'-Carbonyldiimidazole) or EDCI for coupling. Avoid acid chlorides (e.g., using SOCl2) as heating N-Boc-Proline generates N-carboxyanhydrides (NCAs) prone to racemization.
Step 2: Grignard Addition (The First CCP)
-
Reagent: Ethylmagnesium Bromide (EtMgBr).
-
Mechanism: EtMgBr adds to the amide carbonyl. The Mg atom chelates between the carbonyl oxygen and the methoxy oxygen.
-
Critical Control: This intermediate is stable at low temperatures.[1] Do not allow the reaction to rise above 0°C before quenching.
Step 3: The Quench (High Risk)
-
The Danger: Quenching with strong acid generates heat and lowers pH simultaneously, catalyzing enolization.
-
The Fix: Use a buffered quench (saturated NH4Cl) or dilute KHSO4 at -10°C to 0°C .
Step 4: Deprotection & Salt Formation
-
The Danger: The free base of the target ketone is configurationally unstable. It will racemize on the shelf.
-
The Fix: Deprotect using 4M HCl in Dioxane and immediately isolate the product as the Hydrochloride Salt . The salt locks the nitrogen lone pair, preventing it from assisting in enolization.
Module 2: Visualizing the Danger
Diagram 1: The Racemization Trap
This diagram illustrates the mechanism you are fighting against. Note how both Acid and Base pathways lead to the planar (achiral) enol.[2]
Caption: The "Death Valley" of chirality: Once the planar enol forms, stereochemical information is irretrievably lost.[3][4]
Module 3: Detailed Troubleshooting Protocols
Scenario A: "My yield is good, but ee is dropping (80-90%)."
Diagnosis: Partial racemization during the Grignard quench or workup.
| Parameter | Standard Protocol | Troubleshooting Adjustment |
| Reagent Temp | 0°C | Cool EtMgBr solution to -78°C before addition; warm slowly to 0°C. |
| Quench Agent | 1M HCl | Switch to Sat. aq. NH4Cl or 5% KHSO4 . Avoid strong mineral acids. |
| Quench Temp | Room Temp | Quench at -10°C . Do not allow exotherm to spike temp. |
| Workup Time | > 2 hours | Minimize contact time with aqueous base/acid. Extract immediately. |
Scenario B: "The product degrades/racemizes during storage."
Diagnosis: You are likely storing the free base.
Corrective Action:
-
Perform Boc-deprotection (e.g., TFA/DCM or HCl/Dioxane).
-
Do not neutralize to the free base for isolation.
-
Evaporate the acid/solvent.
-
Triturate the residue with diethyl ether or acetone to precipitate the Hydrochloride Salt .
-
Filter and dry under vacuum. Store the salt at -20°C.
Module 4: The Validated Workflow Diagram
Follow this specific pathway to ensure structural and chiral integrity.
Caption: Validated pathway using the Weinreb strategy. The magnesium chelate and salt formation are the key stability anchors.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use TFA (Trifluoroacetic acid) for deprotection? A: Yes, but with caution. TFA removal often requires rotovapping at elevated temperatures, which can induce racemization. If you use TFA, do not heat above 30°C. We prefer HCl/Dioxane because the product precipitates directly as the stable salt, avoiding the need for heat.
Q2: Why is the Weinreb amide preferred over the nitrile route?
A: The reaction of Grignard reagents with nitriles (to form imines, then ketones) often requires harsher hydrolysis conditions (strong acid + heat) to convert the imine to the ketone. These conditions are fatal to the chiral center of an
Q3: How do I measure the enantiomeric excess (ee)? A: Standard chiral HPLC is recommended.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (for the free base) or 0.1% TFA (if analyzing the N-protected form).
-
Note: Derivatization (e.g., reduction to the amino alcohol) is sometimes required if the ketone resolves poorly.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[5][6] Tetrahedron Letters, 22(39), 3815-3818.
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678.
-
Davies, S. G., et al. (2010).[7] Asymmetric synthesis of α-amino ketones. Chemical Communications.[8] (General review on chiral auxiliary approaches).
-
Primus, T. M., et al. (2005).[9][10][11] Stability of the tranquilizer drug propionylpromazine hydrochloride.[10][11] Pest Management Science. (Demonstrates instability of related
-amino ketone derivatives).
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride
Last Updated: February 22, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.
Core Synthetic Challenge
The primary synthetic route to 1-[(2S)-pyrrolidin-2-yl]propan-1-one involves the N-acylation of L-proline or its derivatives. While seemingly straightforward, this transformation is often plagued by issues such as low yields, challenging purification, and the formation of persistent impurities. This guide will dissect these common problems and offer practical, field-tested solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Low or Inconsistent Yields
Q1: My yield of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the N-acylation of L-proline to form the desired product can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The N-acylation of the secondary amine of proline can be sluggish.[1] C-terminal proline thioesters, for instance, are known to be poor acyl donors.[1]
-
Recommendation: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.
-
-
Sub-optimal Acylating Agent: The choice and handling of the acylating agent (e.g., propionyl chloride, propionic anhydride) are critical.
-
Recommendation: Use a freshly opened or properly stored acylating agent. Propionyl chloride is highly reactive and susceptible to hydrolysis. Consider using propionic anhydride with a catalytic amount of a strong acid or a coupling agent like DCC (dicyclohexylcarbodiimide) for a more controlled reaction.[4]
-
-
Base Selection and Stoichiometry: The choice of base is crucial for deprotonating the proline nitrogen and neutralizing the generated HCl (if using an acyl chloride).
-
Recommendation: An organic base like triethylamine or diisopropylethylamine is commonly used.[5] Ensure you are using at least two equivalents of the base: one to deprotonate the proline and one to scavenge the acid byproduct. Inadequate base can lead to the formation of the proline hydrochloride salt, which is unreactive.
-
-
Solvent Effects: The reaction solvent plays a significant role in solubility and reaction kinetics.
-
Recommendation: Aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred for this reaction.[5] Ensure the solvent is anhydrous, as water can react with the acylating agent.
-
Impurity Profile and Side Reactions
Q2: I'm observing significant impurities in my crude product. What are the common side products and how can I minimize their formation?
A2: The formation of impurities is a common challenge. Here are the most likely culprits and strategies to mitigate them:
-
Di-acylation: Although less common with the sterically hindered proline, over-acylation can occur under harsh conditions.
-
Minimization: Use a controlled addition of the acylating agent, preferably at a low temperature (e.g., 0 °C to room temperature), and do not use a large excess.[6]
-
-
Racemization: The stereochemical integrity of the chiral center is paramount.
-
Minimization: Avoid excessive heat and prolonged exposure to strong bases, which can promote racemization. The use of milder coupling agents can also help preserve stereochemistry.
-
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of L-proline in your crude product.
-
Minimization: As mentioned in Q1, ensure complete reaction by monitoring and adjusting reaction conditions as needed.
-
-
Hydrolysis of Acylating Agent: If moisture is present, the acylating agent will hydrolyze to propionic acid, which can be difficult to remove.
-
Minimization: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification and Isolation Challenges
Q3: I'm having difficulty purifying the product. What are the recommended purification and isolation procedures for obtaining high-purity 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride?
A3: The hydrochloride salt of the product is often a crystalline solid, which aids in purification.
-
Crystallization: This is the preferred method for purification.
-
Protocol: After the reaction work-up, the crude free base is typically dissolved in a suitable solvent like isopropanol or ethyl acetate. A solution of HCl in a solvent like 2-propanol or diethyl ether is then added slowly to precipitate the hydrochloride salt.[3] The resulting solid can be collected by filtration and washed with a cold, non-polar solvent like heptane to remove soluble impurities.[3]
-
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel chromatography of the free base (before salt formation) may be necessary.
-
Eluent System: A gradient of methanol in dichloromethane or ethyl acetate is often effective. The fractions containing the pure product can be combined, the solvent removed, and the residue converted to the hydrochloride salt as described above.
-
-
Work-up Procedure: A proper aqueous work-up is essential to remove water-soluble byproducts and excess reagents.
-
Protocol: After the reaction is complete, the mixture can be washed sequentially with a mild acid (e.g., dilute HCl) to remove unreacted base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes for preparing 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride?
A4: The most prevalent method is the N-acylation of L-proline or a protected L-proline derivative.[4] The general scheme involves reacting L-proline with a propionylating agent in the presence of a base.
Q5: What are the critical process parameters to control for optimal yield and purity?
A5: The following parameters are critical for a successful synthesis:
| Parameter | Recommended Control | Rationale |
| Temperature | 0 °C to room temperature | Minimizes side reactions and racemization. |
| Reagent Stoichiometry | Slight excess of acylating agent (1.1-1.2 eq.), at least 2 eq. of base | Ensures complete reaction and neutralization of acid. |
| Solvent Purity | Anhydrous aprotic solvent | Prevents hydrolysis of the acylating agent. |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture. |
| Rate of Addition | Slow, dropwise addition of the acylating agent | Controls the reaction exotherm and minimizes side product formation. |
Q6: How can I confirm the identity and purity of my final product?
A6: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[3]
-
Chiral HPLC: To confirm the enantiomeric purity of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Optimized Experimental Protocols
Protocol 1: N-Acylation of L-Proline with Propionyl Chloride
This protocol provides a step-by-step method for the synthesis of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride.
Materials:
-
L-proline
-
Triethylamine (Et3N)
-
Propionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or 4.8M in 2-propanol)
-
Isopropanol
-
Heptane
Procedure:
-
Suspend L-proline (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the suspension.
-
In a separate flask, dissolve propionyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the propionyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or HPLC until the L-proline is consumed.
-
Upon completion, wash the reaction mixture with water, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base as an oil.
-
Dissolve the crude oil in a minimal amount of isopropanol.
-
Cool the solution to 0 °C and add the hydrochloric acid solution dropwise until precipitation is complete.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold heptane, and dry under vacuum to afford 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride.
Visualizing the Workflow
Caption: Decision tree for troubleshooting low yield issues.
References
- Danishefsky, S. J., & Ciufolini, M. A. (1984). Total synthesis of (±)-ruspolinone. Journal of the American Chemical Society, 106(21), 6424-6425.
-
Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for synthesis of 1-(pyrrolidin-2-yl)propan-2-one derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin.
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Retrieved from [Link]
-
LookChem. (n.d.). (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of n-acylated amino acid surfactant from l-proline and palmitoyl chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in Proline Ligation. Retrieved from [Link]
- Google Patents. (n.d.). CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile.
-
National Institutes of Health. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Retrieved from [Link]
-
Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]stein-journals.org/bjoc/articles/4/20)
Sources
- 1. Advances in Proline Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
optimizing reaction temperature for (S)-2-propionylpyrrolidine formation
Technical Support Center: Synthesis of (S)-2-propionylpyrrolidine
Welcome to the technical support guide for the synthesis and optimization of (S)-2-propionylpyrrolidine, also known as N-propionyl-L-proline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction temperature and troubleshooting common experimental challenges. Our approach is rooted in fundamental chemical principles to explain the causality behind each recommendation, ensuring a robust and reproducible synthesis.
Part A: Troubleshooting Guide for (S)-2-propionylpyrrolidine Synthesis
This section addresses specific issues that may arise during the acylation of L-proline. Each entry details potential causes and provides actionable solutions to guide your experimental optimization.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?
Possible Causes & Solutions:
-
Insufficient Thermal Energy: Amide bond formation, while often exothermic, still requires sufficient activation energy.[1] If the reaction is stalled at low temperatures, the kinetic barrier may not be overcome.
-
Solution 1: Controlled Temperature Increase: If the reaction is initiated at 0-5°C, allow it to slowly warm to room temperature after the initial addition of the acylating agent is complete. If the reaction remains sluggish, gentle heating to 40-50°C can be effective for challenging couplings.[2] Always monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to avoid prolonged heating, which can lead to byproduct formation.[2]
-
Solution 2: Inactive Amine: The secondary amine of L-proline is nucleophilic, but if the reaction generates a strong acid (like HCl from propionyl chloride), the amine can be protonated to form an unreactive ammonium salt.[3] Ensure an adequate amount of base (e.g., NaOH, Et₃N) is used to neutralize the generated acid and maintain the amine in its free, nucleophilic state.[3]
-
Solution 3: Poor Reagent Quality: Acylating agents like propionyl chloride are highly sensitive to moisture. Hydrolysis will deactivate the reagent and introduce excess acid. Ensure you are using anhydrous solvents and fresh or properly stored reagents.
-
Q2: I'm observing significant formation of impurities alongside my desired product. How can I improve the reaction's selectivity?
Possible Causes & Solutions:
-
Excessive Reaction Temperature: High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions. This is a common cause of impurity formation.[2]
-
Solution 1: Reduce Reaction Temperature: The most effective way to enhance selectivity is often to lower the reaction temperature.[4] Running the reaction at 0-5°C, particularly during the addition of propionyl chloride, helps control the initial exotherm and favors the desired kinetic product.[4][5]
-
Solution 2: Schotten-Baumann Conditions: When using an acyl chloride, performing the reaction under Schotten-Baumann conditions (e.g., using aqueous NaOH as the base) is highly effective.[3][6] This method keeps the L-proline in the aqueous phase with its carboxylic acid deprotonated (as a carboxylate), preventing side reactions at that site, while the amine remains available for acylation.
-
Solution 3: Alternative Acylating Agent: If side reactions persist, consider using a less aggressive acylating agent, such as propionic anhydride, in conjunction with a suitable base.
-
Q3: My final product shows a loss of stereochemical purity (racemization). What conditions lead to this and how can I prevent it?
Possible Causes & Solutions:
-
Harsh Reaction Conditions: The stereocenter at the α-carbon of proline can be susceptible to epimerization under harsh basic or thermal conditions.
-
Solution 1: Strict Temperature Control: Avoid any significant heating of the reaction mixture. Maintaining a low temperature (0-5°C) throughout the addition and reaction period is critical for preserving stereochemical integrity.[6]
-
Solution 2: Judicious Choice of Base: While a base is necessary, a large excess of a strong base, combined with elevated temperatures or extended reaction times, can promote racemization. Use the stoichiometric amount of base required to neutralize the acid generated.
-
Solution 3: Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress closely and proceed with the work-up as soon as the starting material is consumed to minimize the product's exposure to potentially racemizing conditions.
-
Part B: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the optimization of reaction temperature for this synthesis.
Q1: What is the theoretically optimal temperature range for the acylation of L-proline with propionyl chloride?
For the N-acylation of L-proline with propionyl chloride, the recommended starting temperature is 0-5°C .[6] This is crucial for controlling the initial exothermic reaction upon adding the acyl chloride. After the addition is complete, the reaction can be allowed to warm to room temperature (approx. 20-25°C) and stirred until completion, which typically takes 2-3 hours.[6] This temperature profile provides a good balance between reaction rate and selectivity, minimizing side reactions.
Q2: How does temperature specifically impact the kinetics and thermodynamics of this reaction?
Temperature plays a dual role:
-
Kinetics: Increasing the temperature increases the rate of all reactions by providing more molecules with the necessary activation energy to overcome the energy barrier. This is why gentle heating can be used to drive a sluggish reaction to completion.[2]
-
Thermodynamics & Selectivity: While higher temperatures accelerate the desired reaction, they can also accelerate undesired side reactions (e.g., decomposition, racemization). The selectivity for the desired product is often highest at lower temperatures, where there is only enough energy to overcome the lowest activation energy barrier, which corresponds to the formation of the desired (S)-2-propionylpyrrolidine.[4]
Q3: Is it ever advisable to use elevated temperatures (e.g., reflux) to maximize conversion?
It is strongly discouraged to use high temperatures, such as reflux, for this specific transformation. The risks associated with high-temperature conditions far outweigh the potential benefits of a faster reaction rate. These risks include:
-
Product Decomposition: Amide bonds can be susceptible to hydrolysis, and the molecule itself may degrade.
-
Increased Byproduct Formation: As discussed, higher temperatures favor less selective reactions.[7]
-
Significant Racemization: The risk of losing the valuable (S)-stereochemistry increases dramatically with heat.
-
Reagent Instability: Propionyl chloride is volatile and reactive, and high temperatures can lead to its decomposition or uncontrolled reaction.
If conversion is low, other parameters such as reagent stoichiometry, choice of base, or solvent should be optimized before resorting to a significant increase in temperature.
Data & Protocols
Table 1: Effect of Temperature on Synthesis of (S)-2-propionylpyrrolidine
| Temperature Range | Expected Reaction Rate | Primary Outcome & Considerations |
| 0–5 °C | Slow to Moderate | Optimal for Selectivity. Minimizes risk of racemization and side reactions. Recommended for initial reagent addition.[6] |
| Room Temperature (20–25 °C) | Moderate | Good Balance. Often sufficient for the reaction to proceed to completion after a controlled start at a lower temperature.[6] |
| Elevated (40–50 °C) | Fast | Use with Caution. May improve yield for difficult or sterically hindered couplings but increases the risk of impurities.[2] Requires careful monitoring. |
| High (>60 °C) | Very Fast | Not Recommended. High probability of product decomposition, significant byproduct formation, and racemization. |
Diagrams: Reaction Pathway and Troubleshooting
Caption: General reaction scheme for the synthesis of (S)-2-propionylpyrrolidine.
Caption: Troubleshooting workflow for optimizing reaction conditions.
Experimental Protocol: Synthesis via Schotten-Baumann Conditions
This protocol describes a robust method for the synthesis of (S)-2-propionylpyrrolidine from L-proline.
Materials:
-
L-Proline
-
Propionyl Chloride
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice Bath
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (e.g., 5.75 g, 50 mmol) in a 2M sodium hydroxide solution (e.g., 25 mL, 50 mmol) and deionized water (e.g., 25 mL). Cool the flask in an ice bath to bring the internal temperature to 0-5°C.[6]
-
Acylation: While maintaining the temperature between 0 and 5°C, slowly and simultaneously add propionyl chloride (e.g., 5.4 mL, 60 mmol) and a 4M sodium hydroxide solution dropwise to the reaction mixture. The rate of addition for the NaOH solution should be adjusted to maintain the reaction pH between 9 and 10.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for an additional 2-3 hours to ensure the reaction goes to completion.[6]
-
Work-up: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 by the slow addition of concentrated HCl.[6]
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.[6]
-
Washing & Drying: Wash the combined organic layers with brine (2 x 30 mL) to remove residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.[6]
-
Isolation: Filter off the drying agent (MgSO₄). Remove the solvent (ethyl acetate) using a rotary evaporator to yield the crude (S)-2-propionylpyrrolidine.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, if required.[6]
References
- BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester. BenchChem Technical Support.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem Technical Support.
- Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development.
- ResearchGate. (2022). Optimization of the acylation temperature continuous flow.
- Longdom Publishing. (2023). Mechanism of Proline-Catalyzed Reactions in Thermodynamics.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Propionylpyrrolidine-2-carboxylic Acid. BenchChem Technical Support.
Sources
Technical Support Center: Purification of Oily 1-[(2S)-pyrrolidin-2-yl]propan-1-one Residues
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of oily 1-[(2S)-pyrrolidin-2-yl]propan-1-one and its derivatives. The information presented herein is curated from established chemical principles and field-proven methodologies to ensure scientific integrity and practical applicability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during the purification of oily pyrrolidine-based compounds.
Q1: My purified 1-[(2S)-pyrrolidin-2-yl]propan-1-one is an oil, but I expected a solid. Is this normal?
A1: The physical state of 1-[(2S)-pyrrolidin-2-yl]propan-1-one and its derivatives can be influenced by residual solvents, impurities, or the inherent properties of the molecule itself. While some pyrrolidine derivatives are crystalline solids, it is not uncommon for them to present as oils, especially if they are of high purity and free from nucleation sites, or if minor impurities are depressing the melting point. For instance, related structures like 1-(Pyrrolidin-1-yl)prop-2-en-1-one are documented as liquids.
Q2: I'm observing significant product loss during aqueous workup. What could be the cause?
A2: Pyrrolidine and its derivatives can exhibit appreciable water solubility.[1] The propanone substituent on your target molecule increases its polarity, which can lead to partitioning into the aqueous phase during extraction. To mitigate this, consider using a more nonpolar organic solvent for extraction and saturating the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of your organic product in the aqueous phase.
Q3: My compound streaks badly on silica gel TLC and column chromatography. How can I improve the separation?
A3: The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking. To address this, you can:
-
Use a basic modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system. This will neutralize the acidic sites on the silica and improve peak shape.
-
Switch to a different stationary phase: Consider using alumina (basic or neutral) or a reverse-phase C18 column, which are less prone to strong interactions with basic compounds.
Q4: I'm struggling to remove a polar impurity that co-elutes with my product on silica gel. What are my options?
A4: When chromatographic separation is challenging, consider these alternative techniques:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[2][3][4] By treating your organic solution with an acidic aqueous solution (e.g., dilute HCl), your basic amine will be protonated and extracted into the aqueous layer as a salt. The impurities will remain in the organic layer. You can then regenerate your amine by basifying the aqueous layer and extracting it back into an organic solvent.[4]
-
Distillation: If your compound is thermally stable and has a sufficiently different boiling point from the impurity, vacuum distillation can be an effective purification method.[5]
-
Crystallization as a Salt: You can attempt to crystallize your oily product by forming a salt.[6][7] Dissolve the oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like HCl in ether or oxalic acid in ethanol. The resulting salt may be a crystalline solid that can be isolated by filtration.
Q5: How can I confirm the chiral purity of my (2S)-pyrrolidin-2-yl]propan-1-one?
A5: Assessing the enantiomeric purity of your compound is crucial. This can be achieved through:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. You will need to use a chiral stationary phase column and develop a suitable mobile phase to separate the enantiomers.
-
Nuclear Magnetic Resonance (NMR) with a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent to your NMR sample can induce different chemical shifts for the two enantiomers, allowing for their quantification.
-
Polarimetry: Measuring the specific optical rotation of your purified sample and comparing it to the literature value for the pure enantiomer can provide an indication of chiral purity.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for specific issues you may encounter during the purification process.
Troubleshooting: Persistent Oily Product
If your 1-[(2S)-pyrrolidin-2-yl]propan-1-one residue remains an oil despite initial purification attempts, follow this decision tree to induce solidification or achieve higher purity.
Caption: Troubleshooting workflow for oily product residues.
Troubleshooting: Inefficient Column Chromatography
If you are experiencing issues with column chromatography, such as poor separation or product decomposition, use the following guide.
Caption: Decision tree for optimizing column chromatography.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Acid-Base Extraction for Purification of 1-[(2S)-pyrrolidin-2-yl]propan-1-one
This protocol is designed to separate the basic target compound from neutral and acidic impurities.
Materials:
-
Crude oily 1-[(2S)-pyrrolidin-2-yl]propan-1-one
-
Diethyl ether (or other suitable organic solvent like ethyl acetate or dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude oily residue in a suitable volume of diethyl ether (e.g., 50 mL for 1 g of crude product) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Separation of Layers: Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer, while neutral and acidic impurities will remain in the organic (top) layer.
-
Extraction: Drain the aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction of the amine, add another portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers.
-
Isolation of Impurities (Optional): The organic layer containing impurities can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the non-basic components.
-
Regeneration of the Amine: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), as confirmed by pH paper.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of diethyl ether, shake, and allow the layers to separate. The neutral amine will now be in the organic layer.
-
Final Workup: Drain the aqueous layer and wash the organic layer with brine. Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified oily 1-[(2S)-pyrrolidin-2-yl]propan-1-one.
Protocol 2: Micro-scale Vacuum Distillation
This protocol is suitable for purifying small quantities of thermally stable oily compounds.
Materials:
-
Purified oily 1-[(2S)-pyrrolidin-2-yl]propan-1-one from a preliminary purification step
-
Hickman still or short-path distillation apparatus
-
Heating mantle or oil bath
-
Vacuum pump with a cold trap
-
Thermometer
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Sample Loading: Place the oily residue and a small stir bar into the distillation flask.
-
Vacuum Application: Begin stirring and slowly apply vacuum. Be cautious of bumping, especially if residual solvents are present.
-
Heating: Gradually heat the distillation flask.
-
Fraction Collection: Monitor the temperature at the collection point. Collect the fraction that distills over at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Data Summary Table
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | Excellent for removing neutral and acidic impurities. Scalable. | May not remove other basic impurities. Requires multiple steps. |
| Silica Gel Chromatography | >98% | High resolution for a wide range of impurities. | Can cause product loss and streaking with basic compounds. Requires solvent. |
| Vacuum Distillation | >99% | Excellent for removing non-volatile impurities. Yields very pure product. | Requires thermal stability of the compound. Not suitable for all compounds. |
| Crystallization as a Salt | >99% | Can yield highly pure, crystalline material. Aids in handling. | Requires finding a suitable salt and crystallization conditions. Adds a step to regenerate the free base. |
Section 4: Safety and Handling
Pyrrolidine and its derivatives are flammable liquids and can cause skin, eye, and respiratory irritation.[1][8] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Store in tightly sealed containers away from heat and ignition sources.[8][10] In case of a spill, remove all ignition sources and absorb the material with a non-combustible absorbent like sand or vermiculite.[8]
References
-
ResearchGate. (2025, April 15). How to recrystallize an oily compound? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Flexi answers - How can an oil be recrystallized? Retrieved from [Link]
-
Wikipedia. (2023, November 18). Acid–base extraction. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]
- Petroleum Chemistry Laboratory. (n.d.). Recrystallizing process.
-
ChemBK. (2024, April 9). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. Retrieved from [Link]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography? Retrieved from [Link]
-
ResearchGate. (2024, May 6). (PDF) Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved from [Link]
-
PubMed. (2014, March 15). Development and evaluation of gas and liquid chromatographic methods for the analysis of fatty amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]
- Google Patents. (n.d.). EP1108715B1 - Process for dehydration and purification of crude pyrrolidine.
- Google Patents. (n.d.). US20170137378A1 - Production of Pyrrolidine Derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Pyrrolidine. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. Retrieved from [Link]
-
LookChem. (n.d.). (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]
-
Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
PubMed. (n.d.). Determination of amines used in the oil and gas industry (upstream section) by ion chromatography. Retrieved from [Link]
- Google Patents. (n.d.). WO2019099231A1 - Extraction of amines from hydrocarbons.
-
Analytical Chemistry. (1965). Trace Analysis of Fatty Amines by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-1-(pyrrolidin-1-yl)propan-2-ol. Retrieved from [Link]
-
ResearchGate. (2016, May 26). How can I purify oily products? Retrieved from [Link]
-
Reddit. (2024, August 5). Purification of oily products in industrial chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]
-
An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers of. Retrieved from [Link]
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
-
Organic Syntheses. (n.d.). 2-phenyl-1-pyrroline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]. Retrieved from [Link]aspx?prep=v74p0247)
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minimizing side reactions in pyrrolidine ketone synthesis
This technical guide addresses the synthesis of pyrrolidine-containing ketones, focusing on the suppression of common side reactions such as elimination, over-alkylation, and oxidative degradation.
Topic: Minimizing Side Reactions in
Introduction: Scope & Safety
Status: Active
Safety Warning:
Executive Summary:
The synthesis of
Module 1: The Substitution Route ( -Bromination)
Context: Reaction of an
Troubleshooting Guide
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low Yield / Vinyl Impurity | Elimination ( | Pyrrolidine acts as a base, deprotonating the | Cooling: Run reaction at -10°C to 0°C. Solvent: Switch to non-polar solvents (e.g., |
| Exotherm / Runaway | Autocatalytic rate acceleration. | The reaction generates HBr, which forms a salt with pyrrolidine. The free base concentration drops, but the heat generated accelerates kinetics uncontrollably. | Dosing: Add pyrrolidine dropwise as a dilute solution. Scavenger: Use a non-nucleophilic auxiliary base (e.g., |
| Poly-Alkylation | Quaternization. | The product (tertiary amine) competes with pyrrolidine for the alkyl halide. | Stoichiometry: Ensure a strict 2.0–2.2 eq. of pyrrolidine (or 1.0 eq. + auxiliary base). Avoid large excesses of the alkyl halide. |
Visualizing the Competition: vs.
The following diagram illustrates how temperature and basicity dictate the reaction pathway.
Caption: Kinetic competition between nucleophilic substitution (Target) and elimination (Impurity).
Optimized Protocol: The "Cold-Drop" Method
-
Preparation: Dissolve 1.0 eq. of
-bromo ketone in anhydrous (Concentration: 0.5 M). Chill to -10°C. -
Addition: Dissolve 2.1 eq. of pyrrolidine in equal volume
. Add dropwise over 60 minutes, maintaining internal temp < 0°C.-
Why? Slow addition prevents localized heating, which favors elimination.
-
-
Quench: Filter off the precipitated pyrrolidine hydrobromide salt immediately.
-
Workup: Wash filtrate with cold water. Dry over
and evaporate without heat (use vacuum, water bath < 25°C).
Module 2: The Grignard Route (Weinreb Amide)
Context: Reaction of a pyrrolidine-amide (Weinreb) with a Grignard reagent.[1] Primary Failure Mode: Over-addition (formation of tertiary alcohols).[2]
FAQ: Grignard Addition
Q: Why use the Weinreb amide instead of the nitrile or acid chloride? A: Acid chlorides react too aggressively, leading to double addition (tertiary alcohol). Nitriles often yield imines that are hard to hydrolyze or result in lower yields. The Weinreb amide forms a stable metal-chelated intermediate that refuses a second equivalent of Grignard until the reaction is quenched with acid.
Q: My yield is low, and I see starting material. A: The intermediate chelate is stable, but the formation requires strictly anhydrous conditions. Moisture kills the Grignard. Also, ensure the Grignard is titrated.
Mechanism: The Chelation Control
This pathway guarantees mono-addition, critical for high-purity ketone synthesis.
Caption: The Weinreb Chelate prevents over-alkylation, releasing the ketone only upon acidic workup.
Module 3: Stability & Storage (The "Yellowing" Effect)
Context: Post-synthesis storage. Issue: Pure oils turn yellow/brown and degrade within days.
The Science of Degradation
Free base
-
Oxidation: The
-position is activated. Air oxidation leads to radical formation. -
Dimerization: Two molecules condense to form pyrazines (specifically 2,5-dihydropyrazines), which oxidize further to fully aromatic pyrazines. This is the source of the "brown goo."
Stabilization Protocol
NEVER store the free base.
-
Acidification: Immediately after isolation, dissolve the oil in
. -
Gassing: Bubble dry HCl gas or add 4M HCl/Dioxane dropwise.
-
Filtration: Collect the white hydrochloride salt.
-
Storage: Store the salt in a desiccator at -20°C. The salt form blocks the lone pair on the nitrogen, preventing self-condensation and reducing
-proton acidity.
References
-
Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Feather, M. S. (1981). "Amine-catalyzed dehydration of sugars". The Maillard Reaction in Foods and Nutrition, ACS Symposium Series. (Mechanisms of pyrazine formation/dimerization). Link
-
Smith, M. B.; March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Substitution vs. Elimination kinetics).[4] Link
-
Kawabata, T. (2011). "Alpha-Amino Acid Derivatives as Chiral Auxiliaries". Topics in Current Chemistry. (Stereochemical stability of alpha-aminoketones). Link
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Validation & Comparative
FTIR Profiling of 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl: A Discriminatory Analysis Guide
Topic: FTIR Analysis Peaks for 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectrum for 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride (also known as (S)-2-propionylpyrrolidine HCl). As a chiral
Molecular Identity & Structural Context
Before analyzing the spectrum, it is critical to understand the vibrational environment of the molecule.
-
Systematic Name: 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride.
-
Core Structure: A pyrrolidine ring substituted at the C2 position with a propionyl group (ethyl ketone).
-
Salt Form: Hydrochloride (HCl).[1] The secondary amine nitrogen is protonated (
), significantly altering the N-H stretching region and influencing the carbonyl frequency via inductive effects.
Comparison Targets (Confounders):
-
1-Propionylpyrrolidine: The amide isomer (tertiary amide).
-
Cathinone Derivatives: Aryl ketones (e.g., Methcathinone analogs).
-
Hygrine: A structural isomer (2-acetonylpyrrolidine).
Experimental Methodology
To ensure reproducibility, the following protocol is recommended.
Sample Preparation:
-
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening of the solid HCl salt.
-
Crystal Interface: Diamond or ZnSe crystal.
-
Pressure: High contact pressure is required to resolve the broad ammonium bands in the 2500–3000 cm⁻¹ region.
-
Background: Air background (32 scans) prior to sample loading.
Data Acquisition:
-
Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 16–32 scans to optimize Signal-to-Noise (S/N) ratio.
Spectral Analysis: Diagnostic Peaks
The following table categorizes the critical absorption bands. Note that values are characteristic ranges derived from the structural class (
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Significance |
| Amine Salt (N-H) | N-H Stretching ( | 2700 – 3000 | Broad, Strong | Overlaps with C-H stretch. Indicates the presence of a secondary amine salt. |
| Amine Salt | Combination Bands | 2400 – 2600 | Weak, Broad | "Amine salt" overtone bands; confirms the HCl salt form. |
| Alkyl C-H | C-H Stretching ( | 2850 – 2960 | Medium | Standard aliphatic backbone (propyl chain + ring). |
| Ketone (C=O) | C=O[3] Stretching | 1715 – 1725 | Strong, Sharp | Primary Identifier. The |
| Methylene | CH₂ Scissoring/Bending | 1450 – 1470 | Medium | Deformation of the pyrrolidine ring and propyl chain. |
| C-N Bond | C-N Stretching | 1150 – 1250 | Medium | Characteristic of the pyrrolidine ring system. |
| Fingerprint | Skeletal Vibrations | 700 – 1000 | Variable | Unique pattern for the 2-substituted pyrrolidine motif. |
Causality of Key Shifts
-
The Carbonyl Shift: Unlike amides (which absorb at ~1640 cm⁻¹ due to resonance), this molecule is a ketone . The lack of resonance donation from the nitrogen (which is separated by a carbon) keeps the bond order high. Furthermore, the positive charge on the adjacent ammonium nitrogen (in the HCl salt) pulls electron density through the
-bond framework, stiffening the C=O bond and raising the frequency to ~1720 cm⁻¹.
Comparative Analysis: Differentiating Alternatives
This section objectively compares the analyte against its most common structural isomers and analogs.
Scenario A: Distinguishing from Amide Isomers
-
Alternative: 1-Propionylpyrrolidine (Tertiary Amide).
-
Differentiation:
-
Analyte (Ketone): C=O peak at 1715–1725 cm⁻¹ .[3]
-
Alternative (Amide): C=O peak (Amide I) at 1640–1650 cm⁻¹ .
-
Mechanism: Amides have significant resonance character (
), which lowers the carbonyl bond order and frequency. The analyte lacks this resonance.
-
Scenario B: Distinguishing from Cathinones
-
Alternative: Methcathinone / 3-MMC (Aryl Ketones).
-
Differentiation:
Visualized Workflows
Diagram 1: Structural Vibrational Map
This diagram maps the specific functional groups of 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl to their expected IR frequencies.
Caption: Functional group mapping showing the diagnostic IR bands derived from the specific chemical structure.
Diagram 2: Analytical Decision Tree
A logic flow for verifying the identity of the compound against isomers.
Caption: Step-by-step decision tree for distinguishing the target analyte from amide isomers and aryl ketone analogs.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for Inductive Effects on Carbonyl Frequencies).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[5][6] (Reference for Amine Salt combination bands).
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for comparative spectra of pyrrolidine and ketone standards).
-
PubChem. (n.d.). Compound Summary for CID 132989284: 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one hydrochloride. Retrieved from [Link] (Comparative data for Cathinone/Aryl Ketone analogs).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Propenoic acid [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Comparability of protein therapeutics: quantitative comparison of second-derivative amide I infrared spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for (S)-2-propionylpyrrolidine hydrochloride detection
Executive Summary & Strategic Analysis
(S)-2-propionylpyrrolidine hydrochloride (also known as 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl) represents a classic "triad of difficulty" in HPLC method development:
-
Chirality: The (S)-enantiomer must be resolved from the (R)-enantiomer, often a critical impurity from asymmetric synthesis.
-
Basicity: The secondary amine (pyrrolidine ring) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
-
Polarity/Lack of Chromophore: As a small, polar hydrochloride salt with only a ketone carbonyl chromophore, retention on C18 is poor, and UV detection requires low wavelengths (<215 nm).
This guide abandons the "one-size-fits-all" approach. Instead, we compare HILIC vs. Reversed-Phase (RP) for assay/purity and Polysaccharide-based CSPs for chiral resolution.
Decision Framework: The Method Development Tree
Before selecting a column, determine your analytical goal. The following logic flow ensures you do not waste time optimizing the wrong mode.
Figure 1: Strategic decision tree for selecting the chromatographic mode based on analyte properties and analytical goals.
Challenge A: Enantiomeric Purity (Chiral Separation)[1][2]
The Comparative Landscape
For pyrrolidine-based ketones, "brush-type" phases (e.g., Pirkle) often fail due to a lack of pi-pi interaction sites. The industry standard relies on Polysaccharide-based Chiral Stationary Phases (CSPs) .
| Feature | Amylose-tris (3,5-dimethylphenylcarbamate) | Cellulose-tris (3,5-dimethylphenylcarbamate) | Verdict |
| Commercial Name | Chiralpak AD-H / IA | Chiralcel OD-H / IB | |
| Selectivity ( | High for 5-membered rings | Moderate for this analyte | Amylose Wins |
| Mobile Phase | Hexane/IPA or Hexane/EtOH | Hexane/IPA | Ethanol preferred |
| Basicity Handling | Requires DEA/TEA additive | Requires DEA/TEA additive | Mandatory |
Recommended Protocol: Normal Phase Chiral HPLC
This method utilizes the "Amylose" backbone, which forms a helical cavity that effectively discriminates the spatial orientation of the propionyl group relative to the pyrrolidine ring.
-
Column: Chiralpak AD-H (or equivalent Amylose-tris), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).[1]
-
Why DEA? The analyte is a hydrochloride salt. DEA neutralizes the basic pyrrolidine nitrogen, preventing non-specific interaction with the silica support and sharpening the peak.
-
-
Temperature: 25°C.
-
Detection: UV @ 215 nm (Carbonyl absorption).
Self-Validating Criteria:
-
Resolution (
): Must be > 2.0 between (R) and (S) peaks. -
Elution Order: (S)-enantiomer typically elutes second on Amylose columns in NP mode (confirm with standard).
Challenge B: Chemical Purity & Assay (Achiral)
Comparison: Reversed-Phase (C18) vs. HILIC
This is where most method development fails. Standard C18 methods result in "retention loss" and "peak tailing" for small, basic polar molecules.
Option 1: The Traditional Mistake (C18 RP)
-
Conditions: C18, Water/Acetonitrile (0.1% TFA).
-
Result: The protonated amine (
) is repelled by the hydrophobic C18 chains and attracted to residual silanols. -
Data: Retention time (
) < 2 min (void volume elution); Tailing Factor ( ) > 2.5.
Option 2: The Superior Alternative (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the surface of a polar stationary phase. The polar analyte partitions into this layer.
-
Column: Bare Silica (e.g., Atlantis HILIC) or Amide-bonded (e.g., TSKgel Amide-80).
-
Mobile Phase: Acetonitrile : Water : Ammonium Formate (10mM, pH 3.[4]0) (90 : 10).
-
Mechanism: The high organic content induces precipitation/partitioning of the salt into the aqueous layer on the silica surface.
Experimental Data Comparison
Simulated representative data based on physicochemical properties of pyrrolidine ketones.
| Parameter | C18 (Low pH) | C18 (High pH 9.5) | HILIC (Silica) |
| Retention ( | 0.5 (Poor) | 2.1 (Good) | 3.5 (Excellent) |
| Tailing Factor ( | 2.8 (Severe) | 1.3 (Acceptable) | 1.1 (Symmetric) |
| Sensitivity (S/N) | Low (Solvent front noise) | Moderate | High (ESI-MS compatible) |
| Stability | High | Low (Silica dissolves > pH 8) | High |
Critical Insight: While High pH C18 works, it degrades standard silica columns. Hybrid particles (e.g., BEH) are required. HILIC is the preferred choice because it retains the polar HCl salt without requiring aggressive pH, and the high organic mobile phase boosts sensitivity in LC-MS applications.
Detailed Workflow: The HILIC Assay Method
This protocol is designed for the quantification of (S)-2-propionylpyrrolidine HCl and detection of polar impurities.
Step 1: System Preparation
-
Column: BEH HILIC or Bare Silica, 100 x 2.1 mm, 1.7 µm (UHPLC) or 3.5 µm (HPLC).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Isocratic Mode: 90% B / 10% A.
-
Note: Do not use < 3% water; HILIC requires water to form the hydration layer.
-
Step 2: Sample Diluent (Crucial)
-
Solvent: 100% Acetonitrile or 90:10 ACN:Water.
-
Why? Dissolving the sample in 100% water (a strong solvent in HILIC) will cause "solvent mismatch," leading to split peaks or broad bands. The sample solvent must match the initial mobile phase conditions.
Step 3: Detection
-
UV: 210 nm (Reference 360 nm).
-
MS (Optional): ESI Positive Mode. [M+H]+ = 142.1 m/z.
-
HILIC provides ~10x sensitivity gain over RP-HPLC in MS due to efficient desolvation of the high-organic mobile phase.
-
Visualization of Separation Mechanism
Understanding why HILIC works for this molecule prevents future errors.
Figure 2: HILIC separation mechanism showing the partitioning of the polar pyrrolidine salt into the water-rich layer adsorbed on the stationary phase.
References
-
BenchChem. (2025).[5] Chiral HPLC Analysis of 1-Propionylpyrrolidine-2-carboxylic acid. Retrieved from .
-
Sielc Technologies. (2024). Separation of 2-Pyrrolidinone derivatives on Newcrom R1 HPLC column. Retrieved from .
-
Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from .
-
MDPI. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography for the Analysis of Basic Compounds. Molecules. Retrieved from .
-
Phenomenex. (2023). Chiral HPLC Separations Guide. Retrieved from .
Sources
Technical Comparison: Melting Point Determination of 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl
Topic: Melting Point Determination of Pure 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl Content Type: Technical Comparison Guide Audience: Senior Researchers, Analytical Chemists, and QC Specialists.
Executive Summary & Compound Profile
1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl is a chiral aminoketone, structurally related to the synthetic cathinone class. As a hydrochloride salt of a secondary amine with a beta-ketone functionality, this molecule presents unique challenges in thermal analysis:
-
Hygroscopicity: The pyrrolidine nitrogen facilitates rapid moisture uptake, depressing the observed melting point (MP).
-
Thermal Instability: Beta-aminoketones are prone to oxidative decomposition and self-condensation (dimerization) near their melting points.
-
Chiral Purity: The melting point of the pure (2S)-enantiomer differs significantly from the racemate (packing efficiency), making accurate determination critical for enantiomeric excess (ee) validation.
This guide compares the analytical performance of Differential Scanning Calorimetry (DSC) versus Automated Capillary Melting Point (Optoelectronic) methods.
Expected Physical Profile[1][2][3][4]
-
Chemical Formula: C
H NO HCl -
Molecular Weight: 163.64 g/mol
-
Thermodynamic MP (Theoretical Range): 160°C – 180°C (Dependent on polymorph/solvate state).
-
Critical Attribute: High susceptibility to "Apparent Melting" (simultaneous melt/decomposition).
Methodology Comparison: DSC vs. Capillary
The following comparison evaluates the precision, accuracy, and suitability of the two primary thermal analysis methods for this specific labile salt.
Method A: Differential Scanning Calorimetry (DSC)
Status: The Gold Standard for Labile Salts
DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[1][2] For 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl, this method is superior because it separates the thermodynamic melt from thermal decomposition.
-
Protocol Highlights:
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.
-
Encapsulation: Hermetically sealed aluminum pans (Tzero or equivalent) are mandatory to prevent volatile loss and moisture uptake during the ramp.
-
Ramp Rate: 10°C/min (Standard) or 2°C/min (High Resolution).
-
Method B: Automated Capillary (Optoelectronic)
Status: Rapid QC Screening
This method utilizes light transmission to detect the phase change in a glass capillary. While industry-standard for stable organics, it struggles with hygroscopic amine salts.
-
Protocol Highlights:
-
Sample Prep: Requires grinding and packing in ambient air (high risk of moisture absorption).
-
Detection: Optical sensor detects "clear point."
-
Limitation: If the sample browns (decomposes) before melting, the optical sensor may trigger early or fail to trigger, yielding a wide, inaccurate range.
-
Comparative Data Table
| Feature | Method A: DSC (Hermetic) | Method B: Automated Capillary |
| Primary Output | Onset Temperature ( | Clear Point / Meniscus Point |
| Precision | ||
| Moisture Handling | Excellent (Sealed environment) | Poor (Open capillary during packing) |
| Decomposition Detection | Distinct Exotherm often follows Endotherm | Visual browning (subjective/hard to quantify) |
| Sample Requirement | 2 – 5 mg | 5 – 10 mg (per capillary) |
| Suitability for (2S)-Isomer | High (Can detect polymorphic transitions) | Moderate (Good for gross purity only) |
Detailed Experimental Protocols
Protocol A: DSC Determination (Recommended)
Objective: Determine
-
Calibration: Calibrate the DSC instrument using Indium (
C) and Zinc ( C) standards. -
Sample Preparation (Critical):
-
Dry the bulk sample of 1-[(2S)-pyrrolidin-2-yl]propan-1-one HCl in a vacuum desiccator over
for 24 hours. -
Ideally, perform pan loading in a glovebox or dry bag.
-
-
Loading: Weigh 2.0–4.0 mg of sample directly into a standard aluminum pan. Crimp the lid hermetically.
-
Reference: Prepare an empty, crimped aluminum pan of equal weight.
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp 10.00 °C/min to 200.00 °C.
-
Note: If decomposition is suspected, use a "Heat-Cool-Heat" cycle to check for reversibility, though amine salts often decompose irreversibly.
-
-
Analysis: Integrate the endothermic peak. Report the Extrapolated Onset Temperature .
Protocol B: Capillary Determination (QC Routine)
Objective: Quick confirmation of identity.
-
Preparation: Grind the dried salt lightly. Fill three capillaries to a height of 3mm. Compact by tapping (avoid vigorous vibration which separates particle sizes).
-
Ramp:
-
Fast Ramp (10°C/min) to 140°C (approx. 20°C below expected MP).
-
Slow Ramp (1.0°C/min) to 190°C.
-
-
Observation: Record two points:
-
Collapse Point: Sample pulls away from walls (wetting).
-
Clear Point: Complete liquid phase.
-
-
Caveat: If the sample turns yellow/brown >150°C, report as "Melting with Decomposition" (
).
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct method based on sample condition and data requirements.
Figure 1: Decision matrix for thermal analysis of hygroscopic aminoketone salts.
Scientific Interpretation of Results
The "Apparent Melting" Trap
In pyrrolidine-based cathinones, what appears to be melting in a capillary tube is often a kinetic decomposition process.
-
Observation: In capillary mode, you may see a range:
. -
DSC Correction: DSC will show a sharp endotherm at
(Melting) immediately followed by, or overlapping with, a broad exotherm (Decomposition). -
Conclusion: Only the DSC
is the valid thermodynamic melting point. The capillary "clear point" is an artifact of decomposition products lowering the freezing point of the mixture.
Enantiomeric Purity Check
The melting point of the pure (2S) isomer is typically higher and sharper than that of the racemic mixture (1:1 mixture of 2S and 2R), unless the racemate forms a stable compound with a specific crystal lattice (a true racemate).
-
Experiment: Mix your sample 1:1 with a known standard of the (2R) enantiomer (if available).
-
Result: If the MP drops significantly, your original sample was likely the pure enantiomer (Eutectic formation). If the MP rises, your sample may have been impure. Note: Optical Rotation
is the primary method for chirality; MP is supporting evidence.
References
-
United States Pharmacopeia (USP). (2023). USP <741> Melting Range or Temperature. USP-NF. Link
-
Giron, D. (2002). Applications of Thermophysics in the Pharmaceutical Industry. Journal of Thermal Analysis and Calorimetry. Link
-
Tsujikawa, K., et al. (2013). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International. (Demonstrates the oxidative instability of pyrrolidine ketones). Link
-
TA Instruments. (2020). Thermal Analysis of Pharmaceuticals: DSC and TGA. Application Note. Link
-
West, P. (2018). Differentiation of Regioisomeric and Enantiomeric Cathinones. Journal of Analytical Toxicology. (Context for structural isomers). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[(2S)-pyrrolidin-2-yl]propan-1-one Hydrochloride
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but also maintain the highest standards of safety and regulatory compliance. The proper disposal of chemical reagents is a critical component of laboratory safety. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride, a compound that, like many pyrrolidine derivatives, requires careful handling due to its potential hazards.
This guide is designed to provide clear, actionable steps for researchers, scientists, and drug development professionals to manage and dispose of this compound safely, protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride with the appropriate personal protective equipment (PPE).[3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact. Always inspect gloves for tears or punctures before use.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and accidental eye contact.[3] |
| Lab Coat | A flame-retardant lab coat. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of any vapors or dust.[1] |
Step-by-Step Disposal Protocol
The disposal of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride must be conducted in strict accordance with federal, state, and local regulations.[3] Under no circumstances should this chemical be poured down the drain or disposed of with general waste.[3][4]
1. Waste Segregation and Collection:
-
Waste Stream Classification : This compound should be treated as hazardous organic waste.[1]
-
Collection Container : Use a designated, leak-proof, and clearly labeled waste container.[1] High-density polyethylene (HDPE) or the original container are suitable choices.[1][3] Ensure the container is in good condition and has a tightly fitting lid.[1]
-
Incompatible Materials : Do not mix this waste with incompatible chemicals such as strong acids or oxidizing agents, which could cause a dangerous reaction.[1] It is best practice to avoid mixing different chemical wastes altogether.[5]
2. Labeling the Waste Container:
Proper labeling is a critical step to ensure safe handling and disposal. The label must be legible and securely attached to the container.[6]
Required Label Information:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride".[6] Do not use abbreviations or chemical formulas.[5]
-
The approximate concentration and volume of the waste.[1]
-
The date when waste accumulation began.[7]
-
The name and contact information of the responsible researcher or laboratory.[1]
3. Storage of Chemical Waste:
-
Accumulation Area : Store the sealed hazardous waste container in a designated satellite accumulation area.[1] This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.[1]
-
Container Management : Keep the waste container closed except when adding waste.[6] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[3]
4. Final Disposal:
-
Licensed Waste Management : The primary and recommended method for the disposal of this and other hazardous chemical waste is through a licensed environmental waste management company.[1] These companies are equipped to handle and dispose of hazardous materials in compliance with all regulations.
-
Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) office to schedule a collection.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
-
Evacuate and Alert : Immediately evacuate the affected area and alert your supervisor and the institutional EHS office.[1]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Contain : If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.[1]
-
Clean-up : All materials used for spill clean-up must be treated as hazardous waste and disposed of accordingly in a labeled container.[1]
Decontamination of Empty Containers
Empty containers that held 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride must be decontaminated before disposal.[1]
Triple-Rinse Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect all three rinsates and add them to the designated hazardous organic waste container.[1]
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles outlined in this guide are based on established best practices for hazardous chemical waste management and should be integrated into your laboratory's standard operating procedures.
References
- Daniels Health. (2025, May 21).
- BenchChem. (2025).
- BenchChem. (2025).
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Sigma-Aldrich. (2025, November 6).
- CDH Fine Chemical.
- Apollo Scientific. Pyrrolidine.
- Maren K. (2020, February 27). How To Dispose Of Lab Chemicals.
- Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- Labor Security System.
- TCI Chemicals. (2025, November 20).
- National Science Teaching Association. (2024, August 16).
- American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- CPAchem Ltd. (2023, April 11).
- Fisher Scientific. (2012, February 10).
- Cayman Chemical Co. (2025, June 19). SAFETY DATA SHEET - α-Pyrrolidinopropiophenone (hydrochloride).
- American Chemical Society.
- Environmental Health and Safety. How to Dispose of Chemical Waste.
- Santa Cruz Biotechnology, Inc. (2022, August 24).
- ICSC. ICSC 0562 - PYRROLIDONE.
- Spectrum Chemical. (2017, August 15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
